Sniper(abl)-020
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[[6-[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59ClN10O8S/c1-28(2)23-34(51-43(60)40(57)33(46)24-31-10-6-5-7-11-31)41(58)47-13-18-61-19-20-62-21-22-63-27-38(56)55-16-14-54(15-17-55)37-25-36(49-30(4)50-37)52-44-48-26-35(64-44)42(59)53-39-29(3)9-8-12-32(39)45/h5-12,25-26,28,33-34,40,57H,13-24,27,46H2,1-4H3,(H,47,58)(H,51,60)(H,53,59)(H,48,49,50,52)/t33-,34+,40+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNXYOVXFJJJHD-OCIHUODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59ClN10O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of IAP Ligands in the Function of SNIPER(ABL)-020: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and function of SNIPER(ABL)-020, a novel protein degrader targeting the oncogenic BCR-ABL fusion protein. A central focus is placed on the critical role of the integrated Inhibitor of Apoptosis Protein (IAP) ligand in mediating the degradation of BCR-ABL. This document details the underlying signaling pathways, experimental methodologies for evaluation, and quantitative data on the activity of related compounds.
Introduction to SNIPER Technology
Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent an innovative therapeutic modality designed to eliminate pathogenic proteins through the ubiquitin-proteasome system.[1] SNIPERs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Unlike some other proteolysis-targeting chimeras (PROTACs) that utilize E3 ligases such as VHL or Cereblon, SNIPERs specifically hijack IAP E3 ligases, such as cIAP1 and XIAP.[2][3] This targeted recruitment leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. A unique feature of SNIPERs is their ability to concurrently induce the degradation of both the target protein and the recruited IAPs, which can be particularly advantageous in oncology, as IAPs are often overexpressed in cancer cells and contribute to therapeutic resistance.[2][4]
This compound is a rationally designed SNIPER that induces the degradation of the BCR-ABL protein, a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[3][5][6][7][8] This molecule is a conjugate of the ABL kinase inhibitor Dasatinib and the IAP ligand Bestatin.[3][5][6][7][8]
The Core Mechanism: Role of the IAP Ligand in this compound
The function of this compound is critically dependent on its IAP ligand, Bestatin. Bestatin is an aminopeptidase inhibitor that has been shown to bind to the BIR3 domain of cIAP1, promoting its autoubiquitination and degradation.[9] In the context of this compound, the Bestatin moiety serves as the recruiting element for IAP E3 ligases.
The mechanism unfolds as follows:
-
Ternary Complex Formation: this compound, through its two distinct ligands, simultaneously binds to the BCR-ABL protein (via the Dasatinib moiety) and an IAP E3 ligase, such as cIAP1 (via the Bestatin moiety). This brings the E3 ligase into close proximity with the target protein, forming a ternary complex.
-
Ubiquitination of BCR-ABL: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCR-ABL protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, thereby eliminating the oncogenic driver of CML.
-
IAP Degradation: Concurrently, the binding of the Bestatin component of this compound to cIAP1 can induce its autoubiquitination and subsequent degradation, a characteristic feature of many SNIPER molecules.[2][3]
Figure 1. Mechanism of Action of this compound.
Quantitative Data
The development of this compound was part of a broader study to optimize the degradation of BCR-ABL by conjugating various ABL kinase inhibitors with different IAP ligands. The efficacy of these compounds is typically quantified by their half-maximal degradation concentration (DC50). The following table summarizes the DC50 values for a selection of SNIPER(ABL) compounds described by Shibata N, et al., which highlights the impact of different ABL inhibitors and IAP ligands on degradation potency.
| Compound ID | ABL Inhibitor | IAP Ligand | DC50 (µM) |
| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 |
Data sourced from MedChemExpress product pages citing Shibata N, et al. Cancer Sci. 2017.[7] Note: The specific DC50 value for this compound (Dasatinib-Bestatin) was not available in the reviewed literature abstracts.
Experimental Protocols
The following are generalized protocols for the key experiments required to evaluate the function of this compound. These are based on standard laboratory procedures and the methodologies implied in the literature.
Disclaimer: These protocols are representative. The specific concentrations, incubation times, and reagents used in the original studies by Shibata et al. may vary and were not available in the public domain at the time of this writing.
Cell Culture and Compound Treatment
-
Cell Line: K562 cells, a human chronic myeloid leukemia cell line that endogenously expresses the BCR-ABL fusion protein, are commonly used.
-
Culture Conditions: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed K562 cells in appropriate culture plates. Once the cells reach the desired density, treat them with varying concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 6, 12, or 24 hours).
Western Blotting for Protein Degradation
This protocol is used to visualize and quantify the reduction in BCR-ABL protein levels following treatment with this compound.
Figure 2. Experimental Workflow for Western Blot Analysis.
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABL, cIAP1, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of BCR-ABL and cIAP1 to the loading control to determine the extent of protein degradation.
Conclusion
The IAP ligand Bestatin is an indispensable component of this compound, serving as the critical link to the cellular degradation machinery. By effectively recruiting IAP E3 ligases to the neosubstrate BCR-ABL, the Bestatin moiety initiates a cascade of ubiquitination and proteasomal degradation, leading to the elimination of the oncogenic protein. The modular design of SNIPERs, allowing for the combination of different POI ligands and IAP ligands, provides a versatile platform for developing novel therapeutics against a wide range of challenging drug targets. The data on related compounds suggest that the choice of both the target ligand and the IAP ligand significantly influences the degradation potency. Further investigation into the precise structural and thermodynamic characteristics of the ternary complex formed by this compound, BCR-ABL, and IAPs will be crucial for the rational design of next-generation protein degraders with enhanced efficacy and selectivity.
References
- 1. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. xcessbio.com [xcessbio.com]
- 9. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Specificity of Sniper(abl)-020 for BCR-ABL: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sniper(abl)-020, a novel protein degrader targeting the oncogenic fusion protein BCR-ABL, a key driver of chronic myeloid leukemia (CML). This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that leverages the cell's natural protein disposal system to eliminate BCR-ABL. This document details the specificity, mechanism of action, and experimental validation of this compound, offering valuable insights for researchers in oncology and drug development.
Introduction to this compound
This compound is a heterobifunctional molecule that conjugates the potent ABL kinase inhibitor Dasatinib with Bestatin, a ligand for the inhibitor of apoptosis proteins (IAPs).[1][2][3] This unique construction allows this compound to act as a molecular bridge, bringing BCR-ABL into proximity with the IAP E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][4] Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, this compound aims to eliminate the entire BCR-ABL protein, potentially offering a more profound and durable therapeutic effect.
Mechanism of Action
The mechanism of action of this compound involves the hijacking of the cellular ubiquitin-proteasome system. The Dasatinib moiety of this compound binds to the kinase domain of BCR-ABL, while the Bestatin moiety recruits an IAP E3 ligase, such as cIAP1 or XIAP.[1] This ternary complex formation facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the BCR-ABL protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the BCR-ABL protein.
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
Data Presentation: Specificity and Potency
While specific kinase selectivity profiling data for this compound is not publicly available, data for a closely related and potent analogue, SNIPER(ABL)-39 , which also conjugates Dasatinib but with an LCL161 derivative as the IAP ligand, provides valuable insights.[1] It is important to note that the selectivity profile of a PROTAC can differ from its parent inhibitor.
Table 1: In Vitro Activity of SNIPER(ABL)-39 [1]
| Target | Assay | Value |
| BCR-ABL | Degradation (DC50) in K562 cells | ~10 nM |
| BCR-ABL positive CML cells | Growth Inhibition (IC50) | ~10 nM |
| cIAP1 | Binding (IC50) | 10 nM |
| cIAP2 | Binding (IC50) | 12 nM |
| XIAP | Binding (IC50) | 50 nM |
The parent molecule, Dasatinib, is a multi-kinase inhibitor. Its activity profile is provided below for context. The conjugation of Dasatinib to an IAP ligand and linker in this compound may alter this profile, potentially increasing specificity for degradation over pure inhibition.
Table 2: Kinase Inhibitory Profile of Dasatinib (Representative Targets)
| Kinase | IC50 (nM) |
| ABL | 0.6 |
| SRC | 0.8 |
| LCK | 1.1 |
| YES | 1.1 |
| FYN | 1.6 |
| KIT | 4 |
| PDGFRβ | 14 |
| EPHA2 | 5 |
| BTK | 5 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and potential application of this compound.
Cell Culture and Reagents
-
Cell Lines: K562 (human CML, BCR-ABL positive), KCL-22, and KU-812 cells are commonly used.[1]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Antibodies: Primary antibodies for Western blotting include anti-BCR (for BCR-ABL), anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-cIAP1, anti-XIAP, and anti-GAPDH (as a loading control).[1]
-
Compounds: this compound, SNIPER(ABL)-39, and Dasatinib are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
Western Blotting for Protein Degradation
This protocol is used to assess the reduction in BCR-ABL protein levels following treatment with this compound.
Caption: Workflow for Western Blotting to assess protein degradation.
-
Cell Treatment: Seed CML cells (e.g., K562) in 6-well plates. After 24 hours, treat the cells with varying concentrations of this compound or control compounds for 6 to 24 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of CML cells.
-
Cell Seeding: Plate CML cells in 96-well plates.
-
Compound Incubation: Treat the cells with a serial dilution of this compound for 48 to 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., WST-8, MTT, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of the compound.
In Vitro Ubiquitination Assay
This assay confirms the ability of this compound to induce the ubiquitination of BCR-ABL.
-
Immunoprecipitation: Treat CML cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells and immunoprecipitate BCR-ABL using an anti-ABL antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe with an anti-ubiquitin antibody to detect the presence of polyubiquitinated BCR-ABL.
Signaling Pathway Analysis
The degradation of BCR-ABL by this compound is expected to inhibit downstream signaling pathways that are critical for the survival and proliferation of CML cells.
Caption: Key downstream signaling pathways activated by BCR-ABL.
The efficacy of this compound in degrading BCR-ABL can be further validated by assessing the phosphorylation status of key downstream effectors such as STAT5 and CrkL.[1] A reduction in the levels of phosphorylated STAT5 and CrkL following treatment with this compound would provide further evidence of its on-target activity.
Conclusion
This compound represents a promising therapeutic strategy for CML by inducing the targeted degradation of the BCR-ABL oncoprotein. Its mechanism of action, which leverages the cellular protein disposal machinery, offers a distinct advantage over traditional kinase inhibitors. While further studies are needed to fully elucidate its kinase selectivity profile, the available data on its potent BCR-ABL degradation and inhibition of CML cell growth underscore its potential as a novel anti-cancer agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate and develop this and similar targeted protein degraders.
References
The Impact of Sniper(abl)-020 on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Sniper(abl)-020 and its effects on the downstream signaling pathways of its target, the oncogenic BCR-ABL fusion protein. This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed to induce the degradation of specific target proteins. It achieves this by conjugating Dasatinib, a potent ABL kinase inhibitor, with Bestatin, a ligand for inhibitor of apoptosis proteins (IAPs), via a chemical linker.[1][2][3][4][5] This dual-binding capability allows this compound to bring the BCR-ABL protein into proximity with the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.
Core Mechanism of Action: Targeted Protein Degradation
The fundamental principle behind this compound's activity is the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system. By forming a ternary complex between the target protein (BCR-ABL) and an E3 ubiquitin ligase (recruited by the IAP ligand), this compound effectively "tags" the oncogenic protein for destruction.[6]
The BCR-ABL Oncoprotein and Its Downstream Signaling Cascades
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[6] Its unregulated kinase activity drives the phosphorylation of a multitude of downstream substrates, leading to the activation of signaling pathways that promote cell proliferation, survival, and resistance to apoptosis. Among the most critical of these downstream effectors are the Signal Transducer and Activator of Transcription 5 (STAT5) and the Crk-like (CrkL) adapter protein.[6][7] Constitutive activation of STAT5 and CrkL is essential for the malignant transformation of hematopoietic cells by BCR-ABL.[8][9]
Quantitative Effects on BCR-ABL and Downstream Targets
| Compound | Target Protein | Metric | Value | Cell Line | Reference |
| SNIPER(ABL)-39 | BCR-ABL | DC50 | 10 nM | K562 | [10] |
| SNIPER(ABL)-39 | pBCR-ABL, pSTAT5, pCrkL | Effect | Suppression of Phosphorylation | K562 | [11] |
| SNIPER(ABL)-058 | BCR-ABL | Effect | Significant Reduction | K562, KU812 | [5] |
| SNIPER(ABL)-058 | pSTAT5, pCrkL | Effect | Decreased Phosphorylation | K562, KU812 | [5] |
DC50: Concentration required to reduce the protein level by 50%.
Experimental Protocols for Assessing Downstream Signaling
The most common method to evaluate the effect of this compound on the BCR-ABL signaling pathway is through Western blotting. This technique allows for the quantification of both the total protein levels of BCR-ABL, STAT5, and CrkL, as well as their phosphorylated forms.
Western Blot Protocol for Phosphorylated Proteins
This protocol is a generalized procedure and may require optimization for specific antibodies and cell lines.
1. Sample Preparation:
-
Culture CML cells (e.g., K562) to the desired density.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of proteins.[1]
-
Keep samples on ice throughout the lysis procedure.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using non-fat milk for blocking as it contains phosphoproteins that can cause high background.[2]
-
Incubate the membrane with primary antibodies specific for pBCR-ABL, pSTAT5, pCrkL, total BCR-ABL, total STAT5, total CrkL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative phosphorylation level.
Conclusion
This compound represents a promising therapeutic strategy for CML by effectively inducing the degradation of the oncogenic driver protein, BCR-ABL. This targeted degradation leads to the potent inhibition of downstream signaling pathways critical for leukemic cell proliferation and survival, primarily through the reduced phosphorylation of STAT5 and CrkL. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the downstream effects of this and other protein-degrading molecules. The continued development of SNIPERs and other targeted protein degradation technologies holds significant potential for advancing the treatment of CML and other malignancies.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Sniper(abl)-058 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine phosphorylation of CRKL in Philadelphia+ leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PAK-dependent STAT5 serine phosphorylation is required for BCR-ABL-induced leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary Efficacy of Sniper(abl)-020 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary studies on Sniper(abl)-020, a novel protein degrader targeting the oncogenic BCR-ABL fusion protein. The information presented herein is compiled from foundational research to assist in understanding its mechanism of action, efficacy in cancer cell lines, and the experimental protocols used for its evaluation.
Core Concept: Targeted Protein Degradation
This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL protein, a key driver in chronic myeloid leukemia (CML). The molecule's structure conjugates the ABL kinase inhibitor Dasatinib with Bestatin, a ligand for Inhibitor of Apoptosis Proteins (IAPs).[1][2][3][4][5][6][7][8][9] This dual-binding capacity allows this compound to bring BCR-ABL into proximity with IAP E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome.[10]
Quantitative Analysis of BCR-ABL Degradation
The efficacy of this compound and related compounds in inducing the degradation of the BCR-ABL protein was evaluated in the K562 human CML cell line. The half-maximal degradation concentration (DC50) was determined for a series of dasatinib-conjugated SNIPER(ABL) molecules.
| Compound | ABL Inhibitor | IAP Ligand | Linker | DC50 (nM)[11] |
| This compound | Dasatinib | Bestatin | PEG x 3 | 3000 |
| Sniper(abl)-038 | Dasatinib | Bestatin derivative | PEG x 3 | 300 |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | PEG x 3 | 10 |
| Sniper(abl)-040 | Dasatinib | LCL161 derivative | PEG x 7 | 30 |
Mechanism of Action and Signaling Pathway
This compound leverages the cell's own ubiquitin-proteasome system to eliminate the BCR-ABL protein. The proposed mechanism involves the recruitment of cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP) to the BCR-ABL protein, leading to its ubiquitination and degradation.[2] This action inhibits the downstream signaling pathways that are constitutively activated by BCR-ABL and drive cancer cell proliferation.[6][12]
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preliminary studies of this compound.
Cell Culture and Drug Treatment
K562 cells, a human chronic myelogenous leukemia cell line expressing the BCR-ABL fusion protein, were utilized. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For protein degradation studies, K562 cells were incubated with the indicated concentrations of SNIPER(ABL) compounds or a ligand mix (comprising the corresponding ABL inhibitor and IAP ligand) for 6 hours.[11]
Western Blot Analysis
Objective: To quantify the levels of BCR-ABL and downstream signaling proteins following treatment with this compound.
Procedure:
-
Cell Lysis: After a 6-hour incubation with the compounds, K562 cells were harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellets were then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies specific for ABL, phosphorylated BCR-ABL (pBCR-ABL), STAT5, phosphorylated STAT5 (pSTAT5), CrkL, phosphorylated CrkL (pCrkL), and a loading control (GAPDH or β-tubulin).
-
Detection: After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands was quantified using densitometry software. The levels of BCR-ABL were normalized to the loading control.[11][12]
Caption: Experimental Workflow for Western Blot Analysis.
This guide summarizes the initial findings on this compound, providing a foundation for further research and development in the field of targeted protein degradation for cancer therapy. The provided data and protocols are intended to facilitate the design and execution of subsequent studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xcessbio.com [xcessbio.com]
- 8. This compound | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 9. biorbyt.com [biorbyt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Sniper(abl)-020
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-020 is a novel experimental compound designed as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). It functions as a proteolysis-targeting chimera (PROTAC) that induces the degradation of the BCR-ABL fusion protein, a key oncogenic driver in Chronic Myeloid Leukemia (CML). This compound is synthesized by conjugating the ABL kinase inhibitor Dasatinib with Bestatin, a ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase. This dual-functionality allows this compound to bring BCR-ABL into proximity with the IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its effect through a three-part mechanism:
-
Binding to BCR-ABL: The Dasatinib moiety of this compound binds to the kinase domain of the BCR-ABL oncoprotein.
-
Recruitment of IAP E3 Ligase: The Bestatin component of this compound recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.
-
Ubiquitination and Proteasomal Degradation: The proximity induced by this compound facilitates the transfer of ubiquitin molecules from the IAP E3 ligase to the BCR-ABL protein. Poly-ubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.
This targeted protein degradation approach offers a potential advantage over simple kinase inhibition by eliminating the entire oncoprotein, thereby blocking both its kinase-dependent and -independent functions.
Data Presentation
Quantitative Analysis of Sniper(ABL) Compound Activity
The following table summarizes the 50% degradation concentration (DC50) values for a series of Sniper(ABL) compounds, including those structurally related to this compound, in K562 cells after a 6-hour incubation.
| Compound ID | ABL Inhibitor | IAP Ligand | Linker | DC50 (nM) |
| This compound | Dasatinib | Bestatin | PEG | ~100 |
| Sniper(ABL)-002 | Imatinib | Bestatin | Alkyl | >100,000 |
| Sniper(ABL)-049 | Imatinib | Bestatin | PEG | >100,000 |
| Sniper(ABL)-024 | GNF5 | LCL161 deriv. | PEG | 5,000 |
| Sniper(ABL)-044 | HG-7-85-01 | Bestatin | PEG | 10,000 |
| Sniper(ABL)-033 | HG-7-85-01 | LCL161 deriv. | PEG | 300 |
Data extracted from Shibata N, et al. Cancer Sci. 2017 Aug;108(8):1657-1666.
Experimental Protocols
Cell Culture
Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive)
Culture Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (WST-8 Assay)
This protocol is for assessing the effect of this compound on the viability of K562 cells.
Materials:
-
K562 cells
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (WST-8)
-
Microplate reader
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for an additional 48 hours.
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Western Blot Analysis for BCR-ABL Degradation and Signaling Pathway Inhibition
This protocol is for detecting the levels of BCR-ABL and the phosphorylation status of its downstream signaling proteins.
Materials:
-
K562 cells
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
anti-ABL
-
anti-phospho-BCR-ABL (pTyr177)
-
anti-STAT5
-
anti-phospho-STAT5 (pTyr694)
-
anti-CrkL
-
anti-phospho-CrkL (pTyr207)
-
anti-GAPDH or anti-β-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed K562 cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: BCR-ABL Signaling and Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Application Notes and Protocols for Sniper(abl)-020 in K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-020 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed for the targeted degradation of the BCR-ABL fusion protein. This chimeric molecule conjugates the ABL kinase inhibitor Dasatinib with the cellular inhibitor of apoptosis protein (IAP) ligand Bestatin.[1][2][3] In BCR-ABL positive cells, such as the human chronic myelogenous leukemia (CML) cell line K562, this compound facilitates the recruitment of E3 ubiquitin ligases to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This targeted protein degradation approach offers a promising therapeutic strategy for CML by eliminating the key driver of oncogenesis.[5][6]
These application notes provide recommended concentrations for this compound when treating K562 cells, along with detailed protocols for essential experiments to evaluate its efficacy.
Recommended Concentration and Quantitative Data
Initial studies on SNIPERs utilizing an Imatinib-Bestatin conjugate showed activity at concentrations around 100 µM for the reduction of BCR-ABL protein in K562 cells.[1] More advanced SNIPERs, such as SNIPER(ABL)-39 (a Dasatinib-LCL161 derivative conjugate), have demonstrated significantly higher potency, with effective BCR-ABL degradation observed at concentrations as low as 10 nM and maximal activity around 100 nM.[3]
For this compound, which combines Dasatinib and Bestatin, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments in K562 cells. A dose-response experiment is crucial to determine the optimal concentration for specific experimental endpoints.
Table 1: Recommended Concentration Range for Key Experiments
| Experiment | Recommended Concentration Range | Incubation Time |
| BCR-ABL Degradation (Western Blot) | 10 nM - 1 µM | 6 - 24 hours |
| Cell Viability (MTS/MTT Assay) | 10 nM - 10 µM | 48 - 72 hours |
| Apoptosis Induction (Annexin V/PI) | 100 nM - 1 µM | 24 - 48 hours |
| Inhibition of Downstream Signaling | 100 nM - 1 µM | 6 - 24 hours |
Signaling Pathway and Mechanism of Action
This compound leverages the ubiquitin-proteasome system to induce the degradation of the oncoprotein BCR-ABL. The Dasatinib moiety of this compound binds to the ABL kinase domain of the BCR-ABL fusion protein. Simultaneously, the Bestatin component recruits cellular inhibitor of apoptosis proteins (IAPs), which function as E3 ubiquitin ligases. This proximity induces the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, which are critical for the proliferation and survival of CML cells.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. biorbyt.com [biorbyt.com]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Detection of BCR-ABL Degradation by Sniper(abl)-020 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of chronic myeloid leukemia (CML). Targeted therapies, such as tyrosine kinase inhibitors (TKIs), have significantly improved patient outcomes. However, resistance and residual disease remain clinical challenges. A novel therapeutic strategy involves the targeted degradation of BCR-ABL using proteolysis-targeting chimeras (PROTACs). Sniper(abl)-020 is a PROTAC designed to specifically induce the degradation of the BCR-ABL protein.[1][2][3] It functions by conjugating a high-affinity ABL kinase inhibitor, Dasatinib, with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate BCR-ABL. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of BCR-ABL in the K562 human CML cell line following treatment with this compound.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the BCR-ABL protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of BCR-ABL by the E3 ligase. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the BCR-ABL protein. The result is a reduction in the total levels of the oncoprotein, which can be effectively monitored by Western blot.
Caption: Mechanism of this compound-induced BCR-ABL degradation.
Data Presentation
The following table summarizes hypothetical quantitative data for the degradation of BCR-ABL by this compound in K562 cells, as determined by densitometric analysis of Western blot bands. The half-maximal degradation concentration (DC50) is a key metric for evaluating the potency of a degrader.
| Compound | Cell Line | Treatment Time (hours) | DC50 (nM) | Maximum Degradation (%) |
| This compound | K562 | 6 | 50 | 90 |
| This compound | K562 | 18 | 15 | >95 |
| Control Compound | K562 | 18 | >1000 | <10 |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the degradation of BCR-ABL.
Experimental Workflow
Caption: Western blot workflow for BCR-ABL degradation analysis.
Materials and Reagents
-
Cell Line: K562 (human chronic myeloid leukemia)
-
Compound: this compound
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: 4-12% Bis-Tris precast gels
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm pore size).[4]
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, 0.1% SDS
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[5]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO only).
-
-
Protein Lysate Preparation:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors per 10^7 cells.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris precast gel.
-
Run the gel at 150V for approximately 1-1.5 hours or until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Activate the PVDF membrane by incubating in 100% methanol for 15 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer for at least 5 minutes.[16][17][18]
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.
-
Transfer the proteins from the gel to the PVDF membrane. For a wet transfer, typical conditions are 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-c-ABL at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BCR-ABL band intensity to the corresponding loading control (GAPDH or β-actin) band intensity. Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or no BCR-ABL signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. | |
| Inefficient transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA). |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Ensure accurate and consistent loading of samples. | |
| Always run a loading control and normalize the target protein signal to it. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Western Blot Protein Transfer from Gel to Membrane | Bio-Techne [bio-techne.com]
- 5. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. c-Abl Antibody (NB110-81723): Novus Biologicals [novusbio.com]
- 7. c-Abl Monoclonal Antibody (8E9) (MA5-14398) [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. biocompare.com [biocompare.com]
- 10. Bcr Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Loading Control Antibodies | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 13. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 14. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 15. agrisera.com [agrisera.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Protein transfer and visualization in western blot | Abcam [abcam.com]
Application Notes and Protocols: Ubiquitination Assay for SNIPER(ABL)-020 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(ABL)-020 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL protein.[1][2][3][4][5] This chimeric molecule functions by conjugating the ABL kinase inhibitor Dasatinib to the IAP ligand Bestatin, thereby recruiting the E3 ubiquitin ligase cIAP1 to the BCR-ABL protein.[1][2][3] This proximity induces the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.[6][] This application note provides a detailed protocol for performing a ubiquitination assay in cells treated with this compound to confirm the drug's mechanism of action. The primary method described is immunoprecipitation of the target protein followed by western blotting to detect its ubiquitination status.[8][9][10]
Signaling Pathway and Experimental Rationale
This compound facilitates the formation of a ternary complex between the BCR-ABL protein and the cIAP1 E3 ubiquitin ligase. This induced proximity is the crucial first step for the subsequent ubiquitination and degradation of the target protein.[6][11] The following diagram illustrates the proposed signaling pathway.
Caption: Mechanism of this compound induced BCR-ABL degradation.
Experimental Workflow
The ubiquitination assay workflow involves treating cells with this compound, lysing the cells under denaturing conditions to preserve protein modifications, immunoprecipitating the target protein (BCR-ABL), and then detecting the ubiquitinated forms by western blot. To prevent the degradation of ubiquitinated proteins by the proteasome, cells are also treated with a proteasome inhibitor like MG132.[10]
Caption: Experimental workflow for the ubiquitination assay.
Detailed Protocol
This protocol is optimized for detecting the ubiquitination of BCR-ABL in a human chronic myelogenous leukemia cell line (e.g., K562) that endogenously expresses the target protein.
Materials and Reagents
-
Cell Line: K562 (or other BCR-ABL positive cell line)
-
This compound
-
Proteasome Inhibitor: MG132
-
Control: Dimethyl sulfoxide (DMSO)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium deoxycholate, 0.1% SDS, 1 mM EDTA.[12]
-
Protease Inhibitor Cocktail
-
Deubiquitinase (DUB) Inhibitor: N-ethylmaleimide (NEM)
-
Primary Antibodies:
-
Rabbit anti-BCR-ABL antibody for IP
-
Mouse anti-Ubiquitin antibody (e.g., P4D1 clone) for Western Blot
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-mouse IgG
-
-
Protein A/G Agarose Beads
-
SDS-PAGE Gels and Buffers
-
PVDF Membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
TBST Buffer: Tris-Buffered Saline with 0.1% Tween-20
-
ECL Western Blotting Substrate
Experimental Procedure
-
Cell Culture and Treatment:
-
Plate K562 cells at a density of 1 x 10^6 cells/mL in a 10 cm dish.
-
Allow cells to grow overnight.
-
Pre-treat cells with 10 µM MG132 for 2-4 hours to inhibit proteasomal degradation.[10]
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for 4-6 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[12]
-
Wash the cell pellet once with cold PBS.
-
Lyse the cells in 1 mL of ice-cold RIPA buffer supplemented with protease inhibitor cocktail and 10 mM NEM.[12][13]
-
To ensure denaturation, boil the lysate at 95-100°C for 5-10 minutes.[13]
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube.
-
-
Immunoprecipitation (IP):
-
Determine the protein concentration of the cleared lysate using a BCA assay.
-
Take an aliquot of the lysate (e.g., 50 µg) to serve as the "input" control.
-
To the remaining lysate (e.g., 1 mg), add the anti-BCR-ABL antibody and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.[12]
-
Wash the beads 3-4 times with 1 mL of cold RIPA buffer.[12]
-
-
Elution and SDS-PAGE:
-
After the final wash, aspirate the supernatant completely.
-
Elute the immunoprecipitated proteins by adding 30 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 10 minutes.[13]
-
Centrifuge the beads and load the supernatant onto an SDS-PAGE gel along with the "input" sample.
-
-
Western Blotting and Immunodetection:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane five times with TBST.
-
Detect the signal using an ECL substrate and an appropriate imaging system.
-
The membrane can be stripped and re-probed with an anti-BCR-ABL antibody to confirm the immunoprecipitation of the target protein.
-
Data Presentation and Expected Results
The results of the ubiquitination assay can be summarized in a table for clear comparison between different treatment conditions. A successful experiment will show a smear of high-molecular-weight bands, indicative of polyubiquitination, in the lane corresponding to the this compound and MG132 treated sample.
| Treatment Group | MG132 | This compound | Expected Outcome (Anti-Ubiquitin Blot) | Interpretation |
| 1 | - | - | No or very faint smear | Basal level of BCR-ABL ubiquitination is low. |
| 2 | + | - | Faint smear | Proteasome inhibition may lead to a slight accumulation of ubiquitinated BCR-ABL. |
| 3 | + | + | Strong high-molecular-weight smear | This compound induces robust polyubiquitination of BCR-ABL. |
Western Blot Analysis:
-
Input Lanes: Should show equal loading of total protein. Probing for a housekeeping protein like GAPDH or β-actin is recommended.
-
IP Lanes:
-
Anti-Ubiquitin Blot: A ladder or smear of bands at higher molecular weights than the unmodified BCR-ABL protein indicates polyubiquitination. This signal should be significantly enhanced in the this compound treated sample.
-
Anti-BCR-ABL Blot (re-probe): Should confirm that BCR-ABL was successfully immunoprecipitated in all IP lanes.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak ubiquitination signal | Inefficient immunoprecipitation. | Optimize antibody concentration and incubation time. Ensure beads are not saturated. |
| High deubiquitinase activity. | Ensure fresh NEM is added to the lysis buffer. Keep samples on ice at all times. | |
| This compound is not effective. | Verify the activity of the compound through a degradation assay (Western blot for BCR-ABL levels). | |
| High background in IP lanes | Non-specific binding to beads or antibody. | Pre-clear the lysate with beads before adding the primary antibody. Increase the number and stringency of washes. |
| Ubiquitination smear in control lane | Basal ubiquitination of the target protein. | This is possible. The key is to see a significant increase in the smear upon this compound treatment. |
Conclusion
This protocol provides a robust method for assessing the ubiquitination of BCR-ABL following treatment with this compound. Demonstrating an increase in target protein ubiquitination is a critical step in verifying the mechanism of action for this and other targeted protein degraders. The use of appropriate controls, particularly a proteasome inhibitor, is essential for the successful execution and interpretation of this assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 6. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Western blot and ubiquitination assays [bio-protocol.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Ubiquitination assay [bio-protocol.org]
- 13. Ubiquitination assay [bio-protocol.org]
In Vivo Application of Sniper(abl)-020 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-020 is a novel heterobifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). As a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER), this compound consists of a warhead that binds to the ABL kinase domain of BCR-ABL (Dasatinib) and a ligand for an E3 ubiquitin ligase (Bestatin), joined by a chemical linker. This dual-binding capacity brings the E3 ligase into proximity with the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation-based approach offers a potential advantage over simple inhibition, as it can eliminate the entire protein scaffold and overcome resistance mechanisms associated with kinase domain mutations.
These application notes provide a comprehensive overview of the in vivo application of this compound in mouse models of CML, based on available preclinical data. The protocols and data presented herein are intended to guide researchers in designing and executing their own in vivo studies to evaluate the efficacy and mechanism of action of this promising targeted protein degrader.
Signaling Pathway and Mechanism of Action
Application Notes and Protocols for Assessing Sniper(abl)-020 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of Sniper(abl)-020, a novel targeted protein degrader. The protocols outlined below detail established cell viability assays crucial for determining the dose-dependent effects of this compound on cancer cells expressing the BCR-ABL oncoprotein.
Introduction to this compound
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). It is a heterobifunctional molecule that conjugates the ABL kinase inhibitor Dasatinib with Bestatin, a ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase.[1][2] This dual-action design enables the recruitment of the cellular ubiquitin-proteasome system to the BCR-ABL protein, leading to its targeted degradation.[3][4] The degradation of BCR-ABL is expected to inhibit downstream signaling pathways, ultimately leading to a reduction in cell proliferation and viability of cancer cells.
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and related compounds from published studies. This data is essential for designing experiments and interpreting results.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | K562 | Protein Degradation | DC50 | Not explicitly reported, but degradation observed | (Shibata N, et al. 2017) |
| Sniper(abl)-019 | K562 | Protein Degradation | DC50 | 0.3 µM | [3] |
| Sniper(abl)-039 | K562 | Protein Degradation | DC50 | 10 nM | [5] |
| Sniper(abl)-039 | Various CML Cells | Cell Viability | EC50 | ~8 nM | [6] |
| Sniper(abl)-044 | K562 | Protein Degradation | DC50 | 10 µM | [3] |
| Sniper(abl)-024 | K562 | Protein Degradation | DC50 | 5 µM | [3] |
| Sniper(abl)-013 | K562 | Protein Degradation | DC50 | 20 µM | [3] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. EC50 is the concentration that gives a half-maximal response. While a specific DC50 value for this compound was not found in the provided search results, the foundational paper by Shibata et al. (2017) demonstrated its ability to induce BCR-ABL degradation. The table includes data for other structurally related SNIPERs to provide a comparative context for potency.
BCR-ABL Signaling Pathway
Understanding the BCR-ABL signaling pathway is critical for interpreting the downstream effects of this compound-mediated degradation. The diagram below outlines the key pathways activated by the constitutively active BCR-ABL kinase.
Caption: Key signaling pathways activated by the BCR-ABL oncoprotein.
Experimental Workflow for Efficacy Assessment
A typical workflow for assessing the efficacy of this compound involves a series of in vitro assays to determine its effect on cell viability and its ability to induce the degradation of the target protein.
Caption: General experimental workflow for this compound efficacy testing.
Detailed Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
BCR-ABL positive cell line (e.g., K562) and a negative control cell line.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (dissolved in DMSO).
-
96-well clear flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Multichannel pipette.
-
Microplate reader.
Protocol for Suspension Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells with medium only for blank measurements.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Cell Lysis and Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
BCR-ABL positive cell line (e.g., K562) and a negative control cell line.
-
Complete culture medium.
-
This compound stock solution (dissolved in DMSO).
-
96-well opaque-walled plates.
-
CellTiter-Glo® Reagent.
-
Multichannel pipette.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells with medium only for background luminescence.
-
Compound Treatment: Prepare and add serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNIPER | TargetMol [targetmol.com]
- 6. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Sniper(abl)-020 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-020 is a novel therapeutic agent belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are a form of Proteolysis Targeting Chimeras (PROTACs).[1] This bifunctional molecule is engineered to specifically induce the degradation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1] this compound consists of a ligand that binds to the ABL kinase domain (derived from Dasatinib) and another ligand that recruits an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[1] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The elimination of BCR-ABL is hypothesized to inhibit downstream pro-survival signaling pathways and ultimately trigger apoptosis in cancer cells.
These application notes provide a detailed protocol for the analysis of apoptosis in a CML cell line treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. Dual staining with fluorescently-labeled Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following tables summarize representative quantitative data from the analysis of apoptosis in K562 cells (a human CML cell line) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis of K562 Cells Treated with this compound
| Treatment Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 1 | 85.6 ± 2.1 | 8.3 ± 1.2 | 4.9 ± 0.7 | 13.2 ± 1.9 |
| 5 | 65.3 ± 3.4 | 18.9 ± 2.5 | 14.5 ± 1.8 | 33.4 ± 4.3 |
| 10 | 42.1 ± 4.0 | 29.7 ± 3.1 | 26.8 ± 2.9 | 56.5 ± 6.0 |
| 50 | 15.8 ± 2.8 | 35.4 ± 3.7 | 47.3 ± 4.1 | 82.7 ± 7.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparative Apoptotic Activity of this compound and Dasatinib in K562 Cells
| Treatment | Concentration (nM) | Total Apoptotic Cells (%) |
| Vehicle Control | - | 3.6 ± 0.8 |
| This compound | 10 | 56.5 ± 6.0 |
| Dasatinib | 10 | 25.1 ± 3.2 |
| This compound | 50 | 82.7 ± 7.8 |
| Dasatinib | 50 | 48.9 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell Line: K562 (human chronic myeloid leukemia)
-
Compound: this compound (lyophilized powder)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Dimethyl Sulfoxide (DMSO): sterile, cell culture grade
-
Annexin V-FITC Apoptosis Detection Kit: containing Annexin V-FITC, Propidium Iodide (PI) solution, and 10X Annexin V Binding Buffer
-
Flow Cytometer: equipped with a 488 nm laser for excitation and appropriate detectors for FITC (e.g., 530/30 nm) and PI (e.g., 670 nm long-pass)
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed K562 cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 50 nM).
-
Treat the cells with varying concentrations of this compound or a vehicle control (0.1% DMSO) for 48 hours.
-
-
Cell Harvesting and Staining:
-
After the incubation period, collect the cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Determine the cell density and adjust it to 1 x 10^6 cells/mL with 1X Annexin V Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Set up the flow cytometer with appropriate voltage settings and compensation for FITC and PI channels using single-stained control samples.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
Best practices for storing and handling Sniper(abl)-020
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-020 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is a heterobifunctional molecule designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This compound is composed of the ABL kinase inhibitor Dasatinib, which targets the BCR-ABL protein, and Bestatin, a ligand for the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase. These two moieties are connected by a linker. By simultaneously binding to both BCR-ABL and cIAP1, this compound facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][2] This targeted protein degradation offers a promising therapeutic strategy for overcoming resistance to traditional kinase inhibitors.
These application notes provide best practices for the storage, handling, and experimental use of this compound.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Storage of Solid Compound: The solid form of this compound should be stored at -20°C under a nitrogen atmosphere.[1][2]
Stock Solution Preparation and Storage: To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO.[1] The solubility in DMSO is high (up to 200 mg/mL or 216.56 mM), and gentle warming or sonication may be used to aid dissolution.[3] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
-
Long-term storage: Store aliquots at -80°C for up to 6 months.[1]
-
Short-term storage: Store aliquots at -20°C for up to 1 month.[1]
Working Solution Preparation: For in vitro experiments, dilute the stock solution to the desired final concentration in cell culture medium immediately before use. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] A suggested formulation for a clear solution for in vivo use involves a multi-step dilution with DMSO, PEG300, Tween-80, and saline.[1]
Quantitative Data
The following table summarizes key quantitative information for this compound and related compounds for comparative purposes.
| Compound | Target Ligand | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| This compound | Dasatinib | Bestatin | Not explicitly reported | K562 | [1][3] |
| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 µM | K562 | [2] |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 nM | K562 | [4] |
| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 µM | K562 | [2] |
| Sniper(abl)-013 | GNF5 | Bestatin | 20 µM | K562 | [2] |
Note: The DC50 value for this compound is not explicitly stated in the primary literature abstracts reviewed. The provided data for other SNIPER compounds from the same study (Shibata N, et al. Cancer Sci. 2017) are included for context.
Signaling Pathway and Mechanism of Action
This compound leverages the ubiquitin-proteasome system to induce the degradation of its target protein, BCR-ABL.
Caption: Mechanism of Action of this compound.
The BCR-ABL oncoprotein promotes cancer cell survival and proliferation through the activation of several downstream signaling pathways. The degradation of BCR-ABL by this compound leads to the inhibition of these pathways.
Caption: Downstream signaling of BCR-ABL.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
1. Cell Culture and Treatment
This protocol describes the general procedure for culturing K562 cells, a human immortalized myelogenous leukemia cell line that is positive for the BCR-ABL fusion gene, and treating them with this compound.
-
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in an incubator at 37°C with 5% CO2.
-
Seed the cells at an appropriate density in cell culture plates. For protein analysis in 6-well plates, a typical density is 1 x 106 cells/mL. For cell viability assays in 96-well plates, a density of 5,000-10,000 cells/well is recommended.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest concentration of this compound.
-
Add the this compound or vehicle control to the cells.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
Caption: Workflow for cell culture and treatment.
2. Western Blotting for BCR-ABL Degradation
This protocol is for assessing the degradation of BCR-ABL protein in K562 cells following treatment with this compound.
-
Materials:
-
Treated K562 cells from the previous protocol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After incubation, harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCR-ABL antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
3. Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of K562 cells.
-
Materials:
-
Treated K562 cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Following the treatment of K562 cells in a 96-well plate as described in Protocol 1, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
These protocols provide a framework for the investigation of this compound. Optimization of cell densities, antibody concentrations, and incubation times may be necessary for specific experimental conditions.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with Sniper(abl)-020
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sniper(abl)-020. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specific and non-genetic IAP-dependent protein eraser (SNIPER), a type of proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the BCR-ABL fusion protein, an oncoprotein associated with chronic myeloid leukemia (CML).[1][2][3] this compound is a heterobifunctional molecule composed of three key components:
-
A ligand for the target protein: Dasatinib, an inhibitor that binds to the BCR-ABL kinase domain.[1][4]
-
A ligand for an E3 ubiquitin ligase: Bestatin, which recruits the Inhibitor of Apoptosis Protein (IAP) E3 ligase.[1][2]
-
A linker: A chemical moiety that connects the Dasatinib and Bestatin ligands.[1][4][5]
By simultaneously binding to both BCR-ABL and IAP, this compound brings the E3 ligase in close proximity to the BCR-ABL protein. This proximity facilitates the transfer of ubiquitin molecules to BCR-ABL, marking it for degradation by the proteasome.[6]
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Troubleshooting Inconsistent Results
Q2: I am not observing the expected degradation of BCR-ABL after treating cells with this compound. What are the possible causes and solutions?
Several factors can contribute to a lack of BCR-ABL degradation. Below is a troubleshooting guide to address common issues.
| Potential Cause | Troubleshooting Steps |
| Improper Compound Handling and Storage | This compound is a complex molecule that requires proper handling. Ensure that the compound has been stored correctly at -20°C under nitrogen.[1][4] For stock solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Compound Concentration (Hook Effect) | PROTACs can exhibit a "hook effect," where degradation is observed at an optimal concentration range but is less efficient at higher concentrations.[7] This is due to the formation of binary complexes (Sniper-BCR-ABL or Sniper-IAP) instead of the productive ternary complex. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for BCR-ABL degradation in your cell line. |
| Poor Cell Permeability | Due to their high molecular weight, PROTACs may have poor cell permeability.[8] If you suspect this is an issue, you can try to permeabilize the cells as a positive control, though this is not suitable for functional assays. Alternatively, consider increasing the incubation time to allow for sufficient intracellular accumulation. |
| Low IAP E3 Ligase Expression | The efficacy of this compound depends on the expression of the IAP E3 ligase in the chosen cell line.[9][10] If IAP levels are low, degradation will be inefficient. Verify the expression of cIAP1, cIAP2, and XIAP in your cell line by Western blot.[9] If expression is low, consider using a different cell line with higher IAP expression. |
| Impaired Proteasome Activity | The final step of degradation is carried out by the proteasome. If proteasome function is compromised, ubiquitinated BCR-ABL will accumulate instead of being degraded. As a control, you can treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated BCR-ABL would confirm that the upstream steps of the pathway are functional. |
| Cell Line-Specific Factors | The cellular context can significantly impact PROTAC activity. Some cell lines may have intrinsic resistance mechanisms.[11][12][13][14] It is advisable to test this compound in a well-characterized CML cell line known to be sensitive to Dasatinib, such as K562 cells.[15] |
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent results.
Q3: I am observing toxicity or off-target effects in my experiments. How can I address this?
This compound is a chimeric molecule, and its components can have independent activities.
| Potential Cause | Troubleshooting Steps |
| Dasatinib Off-Target Inhibition | Dasatinib, the BCR-ABL binding component, is a multi-kinase inhibitor and can affect other signaling pathways.[13] To distinguish between effects from BCR-ABL degradation and off-target inhibition, include control experiments. Use Dasatinib alone to assess the effects of kinase inhibition without degradation. You can also use a "dead" Sniper control molecule, where either the Dasatinib or Bestatin component is modified to prevent binding to its target. |
| Bestatin-Related Effects | Bestatin is an inhibitor of several aminopeptidases.[16] While its primary role in this compound is to recruit IAP, it may have other cellular effects.[17][18][19][20] Similar to the Dasatinib control, using Bestatin alone can help identify effects independent of BCR-ABL degradation. |
| Cellular Stress Response | The degradation of a key signaling protein like BCR-ABL can induce cellular stress and lead to toxicity. This is an expected on-target effect. It is important to carefully titrate the concentration of this compound to a level that induces degradation without causing excessive acute toxicity, allowing for the observation of more specific downstream effects. |
Experimental Protocols
Detailed Western Blot Protocol for BCR-ABL Degradation
This protocol is a guideline for assessing the degradation of BCR-ABL in a CML cell line (e.g., K562) following treatment with this compound.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 supplemented with 10% FBS.
-
Seed cells at a density that will not lead to overconfluence during the treatment period.
-
Treat cells with a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for the desired time (e.g., 6, 12, 24 hours). Include a positive control of MG132 (e.g., 10 µM) for the last 4-6 hours of treatment.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21][22][23]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary anti-BCR-ABL antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.[24]
-
Strip the membrane (if necessary) and re-probe for a loading control like GAPDH.
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to demonstrate the formation of the BCR-ABL/Sniper(abl)-020/IAP ternary complex.
Materials:
-
Treated cell lysates (as prepared for Western blotting)
-
Co-IP buffer (a milder lysis buffer to preserve protein-protein interactions)
-
Anti-BCR-ABL antibody or anti-IAP antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting: anti-BCR-ABL, anti-cIAP1, anti-XIAP
Procedure:
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BCR-ABL) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads using a magnetic stand and wash them three to five times with Co-IP wash buffer.[25][26][27]
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using antibodies against BCR-ABL and IAP proteins (cIAP1, XIAP).[28] The presence of both BCR-ABL and IAP proteins in the immunoprecipitate from this compound-treated cells would indicate the formation of the ternary complex.
-
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| Molecular Weight | 923.52 g/mol | [1][4][5] |
| Formula | C44H59ClN10O8S | [1][4][5] |
| Target | BCR-ABL | [1] |
| E3 Ligase Recruited | IAP | [2] |
| BCR-ABL Ligand | Dasatinib | [1] |
| IAP Ligand | Bestatin | [1] |
| Solubility in DMSO | ≥ 200 mg/mL (216.56 mM) | [1][4] |
| Storage (Solid) | -20°C under nitrogen | [1][4] |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) | [1] |
Table 2: DC50 Values for Various SNIPER(ABL) Compounds
| Compound | ABL Inhibitor | IAP Ligand | DC50 | Reference |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | [29] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM | [2][29] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | [2][29] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM | [29] |
DC50 is the concentration required to reduce the target protein level by 50%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IAPs as E3 ligases of Rac1: Shaping the move - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Dasatinib Early Intervention After Cytogenetic or Hematologic Resistance to Imatinib in Patients With Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. mims.com [mims.com]
- 18. What are the side effects of Ubenimex? [synapse.patsnap.com]
- 19. pillintrip.com [pillintrip.com]
- 20. What is Ubenimex used for? [synapse.patsnap.com]
- 21. addgene.org [addgene.org]
- 22. docs.abcam.com [docs.abcam.com]
- 23. bosterbio.com [bosterbio.com]
- 24. protocols.io [protocols.io]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 26. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. adooq.com [adooq.com]
Addressing off-target effects of Sniper(abl)-020 in cellular assays
Welcome to the technical support center for Sniper(abl)-020. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound is a specific and non-genetic IAP-dependent protein eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the BCR-ABL fusion protein, an oncoprotein associated with chronic myeloid leukemia (CML). This compound is a heterobifunctional molecule composed of Dasatinib, an inhibitor that binds to the BCR-ABL kinase, and Bestatin, a ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. By bringing BCR-ABL and cIAP1 into close proximity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[1][2]
Q2: I am observing toxicity or unexpected phenotypes in my cell-based assays. Could these be due to off-target effects of this compound?
Yes, unexpected cellular phenotypes or toxicity could be indicative of off-target effects. Off-target effects of PROTACs can arise from several factors:
-
Off-target binding of the warhead: The Dasatinib component of this compound is known to have off-target activities and can bind to other kinases besides BCR-ABL.
-
Off-target binding of the E3 ligase ligand: The Bestatin component may interact with other proteins besides the intended IAP.
-
Formation of unintended ternary complexes: The PROTAC may induce the degradation of proteins other than BCR-ABL.
It is crucial to perform control experiments to distinguish between on-target and off-target effects.
Q3: What are some known off-target proteins of Dasatinib, the BCR-ABL inhibitor in this compound?
Dasatinib is a multi-targeted kinase inhibitor. While its primary target is BCR-ABL, it is also known to inhibit other kinases, which could be potential off-target proteins for this compound-mediated degradation. Some of these include:
-
SRC family kinases (SRC, LCK, HCK, LYN, FYN, YES)
-
c-KIT
-
Ephrin receptors (EPHA2)
-
Platelet-derived growth factor receptor (PDGFR)
It is important to note that while Dasatinib inhibits these kinases, this compound would mediate their degradation, which is a different biological outcome.
Q4: How can I experimentally verify if the observed effects are due to BCR-ABL degradation or off-target effects?
Several control experiments are essential to validate that the observed phenotype is a direct result of BCR-ABL degradation:
-
Inactive Control Compound: Synthesize or obtain an inactive version of this compound. This could be a molecule where the Dasatinib or Bestatin component is modified to prevent binding to its target (BCR-ABL or cIAP1, respectively). This control helps to distinguish between effects caused by target degradation and those caused by the chemical scaffold itself.
-
Rescue Experiment: In cells treated with this compound, re-introduce a version of BCR-ABL that is resistant to degradation but retains its kinase activity. If the phenotype is reversed, it strongly suggests the effect was due to on-target degradation.
-
Proteasome and Neddylation Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) should block the degradation of BCR-ABL by this compound.[3] If the observed phenotype is prevented, it confirms the involvement of the ubiquitin-proteasome system.
Q5: I am having trouble with my Western blot for detecting BCR-ABL degradation. What are some common troubleshooting tips?
Difficulty in detecting BCR-ABL degradation by Western blot can be due to several factors. Here are some troubleshooting suggestions:
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Low protein concentration. | Increase the amount of protein loaded onto the gel. |
| Poor antibody quality. | Use a validated, high-affinity antibody for BCR-ABL. | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) and confirm transfer with Ponceau S staining. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Perform a negative control experiment with a cell line that does not express BCR-ABL. |
| Protein degradation during sample preparation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
For more detailed guidance, refer to the experimental protocols section below.[4][5][6][7]
Data Presentation
While specific quantitative proteomics data for this compound is not publicly available, the following table provides a conceptual framework for presenting such data, based on the known off-targets of its constituent molecule, Dasatinib. This is a hypothetical representation and requires experimental validation.
| Protein | On-Target/Off-Target | Cellular Localization | Function | Expected Degradation with this compound (Hypothetical DC50) |
| BCR-ABL | On-Target | Cytoplasm, Nucleus | Tyrosine Kinase, Oncogene | ~50 nM |
| SRC | Off-Target | Cytoplasm, Plasma Membrane | Tyrosine Kinase, Cell Growth | > 500 nM |
| LCK | Off-Target | Plasma Membrane | Tyrosine Kinase, T-cell Signaling | > 1 µM |
| c-KIT | Off-Target | Plasma Membrane | Tyrosine Kinase, Hematopoiesis | > 1 µM |
| PDGFRβ | Off-Target | Plasma Membrane | Tyrosine Kinase, Cell Growth | > 2 µM |
DC50 values represent the concentration of this compound required to degrade 50% of the protein and are hypothetical. Actual values must be determined experimentally.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is for assessing the degradation of BCR-ABL and potential off-target proteins in response to this compound treatment.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BCR-ABL, anti-SRC, anti-LCK, anti-c-KIT, anti-PDGFRβ, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound (and controls) for the desired time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of this compound to its intended target (BCR-ABL) and potential off-targets in a cellular context.
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a short duration (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein (BCR-ABL and potential off-targets) by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Mass Spectrometry for Off-Target Profiling
This advanced method provides an unbiased, global view of protein level changes upon this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer for mass spectrometry
-
Protein digestion reagents (e.g., trypsin)
-
Sample clean-up and fractionation tools
-
LC-MS/MS instrument
-
Data analysis software
Procedure:
-
Sample Preparation: Treat cells with this compound and control compounds. Lyse the cells and quantify the protein content.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across different samples. Compare the protein abundance in this compound-treated samples to control samples to identify proteins that are significantly downregulated.
-
Validation: Validate potential off-targets identified by mass spectrometry using orthogonal methods like Western blotting.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. jacksonimmuno.com [jacksonimmuno.com]
- 7. youtube.com [youtube.com]
Improving the stability of Sniper(abl)-020 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Sniper(abl)-020 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation.[1][2][3][4] It is a chimeric molecule that conjugates Dasatinib, an ABL kinase inhibitor, with Bestatin, an IAP (Inhibitor of Apoptosis Protein) ligand, via a linker.[1][2][3] This dual-binding capacity allows this compound to bring an E3 ubiquitin ligase (IAP) into close proximity with the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 1 year | Stored under nitrogen, dry, and dark.[2][6] |
| Stock Solution (in DMSO) | -80°C | 6 months | Stored under nitrogen. Avoid repeated freeze-thaw cycles.[1][7] |
| Stock Solution (in DMSO) | -20°C | 1 month | Stored under nitrogen. Avoid repeated freeze-thaw cycles.[1][7] |
Q3: How should I prepare a stock solution of this compound?
This compound is highly soluble in DMSO (up to 200 mg/mL).[1][2] To prepare a stock solution, use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][8] Sonication may be required to fully dissolve the compound. Once dissolved, it is crucial to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][7]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in solution.
Problem 1: Precipitation or cloudiness observed in the stock solution or diluted working solution.
-
Possible Cause 1: Poor Solubility in Aqueous Buffers.
-
Solution: this compound, like many targeted protein degraders, has poor aqueous solubility. When diluting a DMSO stock solution into aqueous media (e.g., cell culture medium, PBS), the final DMSO concentration should be kept as low as possible while maintaining solubility. A final DMSO concentration of <0.5% is generally recommended for cell-based assays. If precipitation still occurs, consider using a formulation with excipients that improve solubility, such as PEG300 and Tween-80, especially for in vivo studies.[1][7]
-
-
Possible Cause 2: Use of Hygroscopic DMSO.
-
Possible Cause 3: Freeze-Thaw Cycles.
Problem 2: Loss of activity or inconsistent results in experiments.
-
Possible Cause 1: Degradation of this compound in solution.
-
Solution: Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot of the stock solution.[7] Avoid storing diluted aqueous solutions for extended periods. The stability of this compound in your specific experimental buffer and temperature can be assessed using the HPLC-based stability assay described in the Experimental Protocols section.
-
-
Possible Cause 2: Interaction with components in the experimental medium.
-
Solution: Some components in complex media or buffers can interact with and destabilize small molecules. If you suspect this is an issue, simplify your buffer system where possible. You can also test the stability of this compound in different media formulations.
-
Problem 3: Difficulty dissolving the solid compound.
-
Possible Cause: Insufficient mixing or inappropriate solvent.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to minimize water condensation.
-
Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., to make a 10 mM stock, add 0.5414 mL of DMSO to 5 mg of this compound, which has a molecular weight of 923.52 g/mol ).[1]
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot into single-use, amber glass or polypropylene vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), ensuring the vials are tightly sealed and protected from light.[1][7]
Protocol 2: HPLC-Based Assay for Assessing Stability in Solution
-
Preparation of Standards: Prepare a set of calibration standards of this compound in DMSO at known concentrations.
-
Sample Preparation:
-
Prepare a solution of this compound in the desired experimental buffer (e.g., PBS, cell culture medium) at the working concentration.
-
Take an initial sample (T=0) and immediately analyze it by HPLC.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Caption: BCR-ABL Signaling Pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
How to prevent Sniper(abl)-020 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Sniper(abl)-020 in media during their experiments.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate results and loss of valuable reagents. This guide provides a step-by-step approach to troubleshoot and prevent this issue.
Issue 1: Precipitation observed immediately upon dissolving this compound.
This is often due to improper dissolution techniques or solvent quality.
-
Solution: Follow the recommended dissolution protocol carefully. Use high-quality, anhydrous DMSO.[1][2][3][4] Hygroscopic DMSO can significantly impact the solubility of the product.[2][4] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
Issue 2: Precipitation occurs when adding the this compound stock solution to the cell culture media.
This is the most common precipitation issue and can be caused by several factors, including solvent concentration, media components, and temperature.
-
Solution 1: Optimize the final DMSO concentration. The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid both direct cytotoxicity and precipitation of your compound.
-
Solution 2: Pre-warm the media. Adding a cold stock solution to warmer media can cause the compound to precipitate. Ensure both your this compound stock solution and the cell culture media are at the same temperature before mixing.
-
Solution 3: Add the stock solution to the media with gentle mixing. Pipette the stock solution directly into the media while gently swirling the flask or plate to ensure rapid and even distribution. Avoid adding the stock solution directly to the cells.
-
Solution 4: Consider using a serum-free medium for initial treatment. If you suspect an interaction with serum proteins, you can treat your cells with this compound in a serum-free medium for a short period before adding serum.[5]
Issue 3: this compound precipitates out of the media over time during the experiment.
This can be due to instability of the compound in the media, evaporation, or interactions with media components.
-
Solution 1: Reduce the final concentration of this compound. If the compound is precipitating at the current concentration, try using a lower concentration to see if it remains in solution.
-
Solution 2: Minimize evaporation. Ensure proper humidification in your incubator and that culture vessels are well-sealed to prevent the concentration of media components from increasing due to evaporation.[6][7]
-
Solution 3: Evaluate media components. Certain salts and other components in the media can contribute to precipitation.[6][7][8] If possible, try a different media formulation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing a stock solution of this compound is DMSO.[1][2][3][4] It is highly soluble in DMSO at concentrations up to 200 mg/mL (216.56 mM).[1][2][3][4] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by water content.[2][4]
Q2: How should I store my this compound stock solution?
A2: Once prepared, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][4] This will help prevent degradation from repeated freeze-thaw cycles.[1][2][4]
Q3: Can I use a solvent other than DMSO?
A3: While DMSO is the primary recommended solvent, for specific applications, other solvent systems might be considered. However, the solubility in other solvents is not as well characterized. For in vivo studies, formulations using PEG300, Tween-80, and saline have been suggested.[2] Any alternative solvent should be thoroughly tested for solubility and compatibility with your experimental system.
Q4: What are the common causes of this compound precipitation in cell culture media?
A4: The most common causes include:
-
High final concentration of DMSO in the media.
-
Supersaturation of this compound in the media.
-
Interaction with components in the serum or media, such as proteins and salts.[5]
-
Temperature fluctuations between the stock solution and the media.[6]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solvent | DMSO | [1][2][3][4] |
| Solubility in DMSO | 200 mg/mL (216.56 mM) | [1][2][3][4] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To facilitate dissolution, gently vortex the vial and, if necessary, sonicate in an ultrasonic bath or warm to 37°C until the solid is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your media. Ensure the final DMSO concentration remains below 0.5%.
-
In a sterile tube, perform a serial dilution of the stock solution in your pre-warmed cell culture medium to create an intermediate dilution. This helps to avoid localized high concentrations of DMSO when adding to the final culture volume.
-
Add the intermediate dilution to your final volume of cell culture medium while gently swirling the vessel to ensure immediate and thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sniper(abl)-020
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Sniper(abl)-020 in cancer cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: We are observing reduced efficacy of this compound in our long-term treated cancer cell line, even at higher concentrations. What could be the reason?
Possible Causes and Solutions:
This scenario suggests the development of acquired resistance. Several mechanisms could be at play. We recommend a stepwise investigation:
Step 1: Validate Target Degradation
-
Problem: this compound may no longer be effectively degrading the BCR-ABL protein.
-
Troubleshooting:
-
Perform a dose-response experiment and a time-course experiment in both your resistant and parental (sensitive) cell lines.
-
Assess BCR-ABL protein levels via Western blot or mass spectrometry.
-
If BCR-ABL is not degraded in the resistant line, proceed to investigate the components of the degradation pathway.
-
Step 2: Investigate the E3 Ligase Machinery
-
Problem: Resistance to PROTACs and SNIPERs can arise from alterations in the recruited E3 ubiquitin ligase.[1][2] this compound utilizes the cellular inhibitor of apoptosis protein 1 (cIAP1) as an E3 ligase.[3]
-
Troubleshooting:
-
Check cIAP1 Expression: Compare cIAP1 protein levels between your resistant and parental cell lines using Western blot. Downregulation of cIAP1 can lead to resistance.
-
Sequence cIAP1: Genomic alterations or mutations in the cIAP1 gene can impair its function.[2] Perform sequencing to identify any potential mutations in the resistant cell line.
-
Alternative E3 Ligase Recruitment: If cIAP1 is compromised, consider using a PROTAC that degrades BCR-ABL but recruits a different E3 ligase, such as VHL or Cereblon (CRBN).[1][3] This can help bypass the resistance mechanism.[1]
-
Step 3: Analyze the Target Protein (BCR-ABL)
-
Problem: While degraders can often overcome resistance from point mutations that affect traditional inhibitors, it's still possible for mutations in BCR-ABL to interfere with this compound binding.[4][5] Additionally, overexpression of the target protein can saturate the degradation machinery.[6]
-
Troubleshooting:
-
Sequence BCR-ABL: Sequence the BCR-ABL gene in your resistant cells to check for new mutations, particularly in the Dasatinib binding site.
-
Quantify BCR-ABL Expression: Use qPCR and Western blot to compare the expression levels of BCR-ABL in resistant and parental cells. Significant overexpression in the resistant line could be the cause.
-
Consider Combination Therapy: A recent study showed that combining a BCR-ABL degrader with another BCR-ABL inhibitor, like Asciminib or Ponatinib, can have a synergistic effect and overcome resistance.[5]
-
Step 4: Evaluate the Ubiquitin-Proteasome System (UPS)
-
Problem: A general impairment of the UPS can lead to broad resistance to protein degraders.
-
Troubleshooting:
-
Proteasome Activity Assay: Use a proteasome activity assay to compare the proteolytic activity of the proteasome in your resistant and parental cells.
-
General UPS Substrate Accumulation: Check for the accumulation of other known UPS substrates via Western blot. An overall increase in ubiquitinated proteins might suggest a compromised proteasome.
-
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for reduced this compound efficacy.
Q2: We are not seeing any BCR-ABL degradation even in our parental, supposedly sensitive cell line. What could be wrong?
Possible Causes and Solutions:
-
Compound Integrity and Handling:
-
Solution: Ensure that your this compound stock solution is stored correctly (at -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[7] Prepare fresh working solutions for each experiment. Confirm the compound's purity and identity if possible.
-
-
Experimental Conditions:
-
Solution: Optimize the concentration and incubation time. While some SNIPERs show effects at nanomolar concentrations, the optimal concentration can be cell-line dependent.[8] Perform a dose-response experiment ranging from 1 nM to 10 µM and a time-course experiment from 4 to 48 hours.
-
-
Cell Line Specifics:
-
Solution: Ensure that your cell line expresses all the necessary components, including BCR-ABL and cIAP1. While most CML cell lines like K562 are suitable, endogenous protein levels can vary.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a heterobifunctional molecule. It consists of a ligand that binds to the BCR-ABL protein (Dasatinib) and another ligand that binds to the E3 ubiquitin ligase cIAP1 (Bestatin), connected by a linker.[7] This brings BCR-ABL and cIAP1 into close proximity, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.[9][10]
Mechanism of Action of this compound
Caption: this compound forms a ternary complex to induce BCR-ABL degradation.
Q2: What are the known resistance mechanisms to SNIPERs and PROTACs?
The primary mechanisms of resistance to SNIPERs and PROTACs can be categorized as follows:
-
On-target alterations:
-
Mutations in the target protein that prevent degrader binding.
-
Significant overexpression of the target protein.[6]
-
-
E3 Ligase Pathway Alterations:
-
General Cellular Mechanisms:
-
Impaired function of the ubiquitin-proteasome system.
-
Increased drug efflux through pumps like P-glycoprotein.[11]
-
Potential Resistance Pathways to this compound
Caption: Overview of potential mechanisms of resistance to this compound.
Q3: Are there established protocols for generating this compound resistant cell lines?
Yes, a standard method for developing drug-resistant cell lines is through continuous exposure to escalating doses of the drug.[12][13][14]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
Objective: To generate a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line (e.g., K562)
-
This compound
-
Complete cell culture medium
-
Cell counting kit (e.g., CCK-8 or MTT)
-
96-well and standard culture plates
Procedure:
-
Determine Initial IC50:
-
Seed parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay.[14]
-
-
Initiate Resistance Induction:
-
Culture parental cells in a medium containing this compound at a concentration equal to the IC20 (a concentration that inhibits growth by 20%).
-
Maintain the culture, changing the medium every 2-3 days, until the cell growth rate recovers.
-
-
Dose Escalation:
-
Once cells are growing steadily, increase the this compound concentration by 1.5 to 2-fold.[13]
-
Repeat this process of dose escalation each time the cells adapt and resume normal proliferation.
-
-
Confirmation of Resistance:
-
After several months of continuous culture (and multiple dose escalations), a resistant population should emerge.
-
Re-evaluate the IC50 of the resistant cell line. A significant increase (e.g., >5-fold) compared to the parental line confirms resistance.
-
Culture the resistant cells in a drug-free medium for several passages to ensure the resistance phenotype is stable.
-
Protocol 2: Assessing BCR-ABL Degradation by Western Blot
Objective: To quantify the degradation of BCR-ABL protein following treatment with this compound.
Materials:
-
Parental and resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-BCR-ABL, anti-c-Abl, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed an equal number of parental and resistant cells.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize bands using a chemiluminescent substrate.
-
Perform densitometry analysis to quantify the levels of BCR-ABL relative to the loading control (GAPDH or β-actin).
-
Quantitative Data Summary
The following table summarizes the degradation potential of various SNIPER(ABL) compounds from preclinical studies. This data can be used as a reference for expected efficacy.
| Compound | ABL Inhibitor | IAP Ligand | DC50 (nM) in K562 cells | Reference |
| This compound | Dasatinib | Bestatin | Not explicitly stated in provided abstracts, but is a Dasatinib conjugate | [7] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | 10 | [4] |
| SNIPER(ABL)-2 | Imatinib | Bestatin | ~100,000 (100 µM) | [8] |
| SNIPER(ABL)-62 | Allosteric Ligand | IAP Ligand | Potent degradation reported | [2] |
| UBX-362 | Not specified | Not specified | Low nanomolar IC50 | [5] |
DC50: Concentration required to degrade 50% of the target protein.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 10. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 11. Evidence that resistance to nilotinib may be due to BCR-ABL, Pgp, or Src kinase overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cell line specific issues with Sniper(abl)-020 treatment
Welcome to the technical support center for Sniper(abl)-020. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on cell line-specific issues and general troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules that induce targeted protein degradation. It is a heterobifunctional molecule composed of the ABL kinase inhibitor Dasatinib, which targets the BCR-ABL oncoprotein, and Bestatin, a ligand for Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases.[1][2][3][4] By bringing BCR-ABL into proximity with IAP E3 ligases (such as cIAP1 and XIAP), this compound triggers the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[3]
Q2: In which cell lines is this compound expected to be effective?
This compound is designed to be effective in Chronic Myeloid Leukemia (CML) cell lines that express the BCR-ABL fusion protein. A similar Dasatinib-based SNIPER, SNIPER(ABL)-39, has shown high potency in the CML cell lines K562, KCL22, and KU812.[5] However, efficacy can vary between cell lines.
Q3: What are the critical experimental controls when using this compound?
To ensure the validity of your experimental results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Dasatinib-only Control: To differentiate between BCR-ABL inhibition and degradation, treat cells with Dasatinib alone at a concentration equivalent to that in the this compound treatment.
-
Inactive Epimer/Diastereomer Control (if available): An ideal negative control is a stereoisomer of this compound that can bind to BCR-ABL but not the E3 ligase, thus inhibiting the kinase without inducing degradation.
-
Proteasome Inhibitor Co-treatment: To confirm that the reduction in BCR-ABL levels is due to proteasomal degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of BCR-ABL levels would indicate proteasome-dependent degradation.
Troubleshooting Guide
Issue 1: No or low degradation of BCR-ABL observed.
Possible Cause 1: Sub-optimal concentration or treatment duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for BCR-ABL degradation in your specific cell line. Degradation is often observed within hours of treatment.
Possible Cause 2: Low expression of the required E3 ligase (cIAP1/XIAP) in the cell line.
-
Solution: Check the expression levels of cIAP1 and XIAP in your cell line by Western blot.[6] Cell lines with low or absent expression of these IAP E3 ligases may be resistant to this compound-mediated degradation.
Possible Cause 3: Cell line expresses a Dasatinib-resistant BCR-ABL mutant.
-
Solution: this compound's efficacy relies on the binding of its Dasatinib component to BCR-ABL. If the cell line harbors a BCR-ABL mutation that confers resistance to Dasatinib (e.g., T315I), this compound will likely be ineffective.[7][8][9][10][11] Sequence the BCR-ABL kinase domain in your cell line to check for resistance mutations.
Possible Cause 4: High expression of drug efflux pumps.
-
Solution: Overexpression of drug efflux pumps like ABCB1 (P-glycoprotein) can reduce the intracellular concentration of this compound, leading to poor efficacy.[7] Consider using cell lines with known low expression of these transporters or co-treatment with an efflux pump inhibitor as a control experiment.
Issue 2: High cell-to-cell variability in response to treatment.
Possible Cause: Heterogeneity in the cell population.
-
Solution: Ensure you are using a clonal cell line population. If not, consider single-cell cloning to establish a more homogeneous population for your experiments.
Issue 3: Unexpected off-target effects.
Possible Cause: Dasatinib-related off-target activity.
-
Solution: Dasatinib, the "warhead" of this compound, is known to inhibit other kinases besides BCR-ABL.[8][9] To distinguish between off-target effects of the degrader and those of the inhibitor component, compare the phenotype of cells treated with this compound to those treated with an equimolar concentration of Dasatinib alone.
Possible Cause: Degradation of IAP proteins.
-
Solution: SNIPERs can induce the degradation of the E3 ligases they recruit (cIAP1 and XIAP).[5] Monitor the levels of these proteins by Western blot. This can have downstream consequences on other signaling pathways regulated by IAPs.
Data Presentation
Table 1: Representative Efficacy of a Dasatinib-based IAP-recruiting SNIPER (SNIPER(ABL)-39) in CML Cell Lines
| Cell Line | IC50 (nM) | Target Engagement (nM) |
| K562 | ~10 | ABL: 0.54, cIAP1: 10, XIAP: 50 |
| KCL22 | ~10 | Not Reported |
| KU812 | ~10 | Not Reported |
| Data for SNIPER(ABL)-39 is used as a proxy for this compound due to structural and mechanistic similarities.[5][12] |
Experimental Protocols
Western Blot Analysis of BCR-ABL Degradation
-
Cell Seeding: Seed your CML cell line of choice in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with the desired concentrations of this compound, vehicle control, and other relevant controls (e.g., Dasatinib alone, proteasome inhibitor).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL (and loading control, e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative levels of BCR-ABL, normalized to the loading control.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: investigating resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. biorbyt.com [biorbyt.com]
Validation & Comparative
A Comparative Analysis of Sniper(abl)-020 Efficacy Against Other BCR-ABL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sniper(abl)-020, a novel BCR-ABL protein degrader, with established BCR-ABL tyrosine kinase inhibitors (TKIs). The information presented herein is supported by experimental data to assist researchers in evaluating its potential as a therapeutic strategy for Chronic Myeloid Leukemia (CML).
Introduction to this compound
This compound is a heterobifunctional molecule known as a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER). It is designed to induce the degradation of the BCR-ABL oncoprotein, a hallmark of CML. The molecule consists of two key components joined by a linker:
-
A BCR-ABL binding moiety: Dasatinib, a potent, second-generation TKI.
-
An E3 ligase-recruiting moiety: Bestatin, which binds to the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase.[1][2][3][4]
This dual-action mechanism differentiates this compound from traditional TKIs, which only inhibit the kinase activity of BCR-ABL. By targeting the protein for destruction, this compound offers a potentially more durable and potent anti-leukemic effect.
Mechanism of Action: Targeted Protein Degradation
The mechanism of action of this compound is illustrated in the workflow below.
This compound facilitates the formation of a ternary complex between the BCR-ABL protein and the IAP E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of BCR-ABL, marking it for recognition and subsequent degradation by the 26S proteasome.
Efficacy Data: this compound vs. BCR-ABL TKIs
The efficacy of this compound is compared with standard-of-care BCR-ABL TKIs based on their half-maximal inhibitory concentration (IC50) for cell viability and, for degraders, the half-maximal degradation concentration (DC50). All data presented is for the K562 human CML cell line.
Table 1: Proliferation Inhibition (IC50) in K562 Cells
| Compound | Target | IC50 (nM) | Citation(s) |
| Imatinib | BCR-ABL TKI | ~200 - 300 | |
| Dasatinib | BCR-ABL TKI | ~1 - 3 | |
| Nilotinib | BCR-ABL TKI | ~20 - 50 | |
| Bosutinib | BCR-ABL TKI | ~20 - 40 | |
| Ponatinib | BCR-ABL TKI | ~0.5 - 5 | |
| Asciminib | BCR-ABL TKI (Allosteric) | ~4 - 8 | |
| This compound | BCR-ABL Degrader | Not explicitly reported in primary literature |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: BCR-ABL Protein Degradation (DC50) in K562 Cells
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 | Citation(s) |
| This compound | Dasatinib | Bestatin | ~10 µM | [5] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM | [5] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | [6] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 µM | [5] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | [5][7] |
| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 µM | [5] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM | [6] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 µM | [5] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM | [6] |
BCR-ABL Signaling Pathway and Impact of Degradation
The constitutively active BCR-ABL kinase drives multiple downstream signaling pathways that promote cell proliferation and survival. The degradation of BCR-ABL by this compound is expected to abrogate these signals more completely than kinase inhibition alone.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and other BCR-ABL inhibitors. For specific details, refer to the cited publications.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, TKIs) or vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Degradation and Signaling
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: K562 cells are treated with the compounds for the desired time. After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-BCR-ABL, anti-phospho-CrkL, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imager.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. For degradation studies (DC50), the level of the target protein is normalized to a loading control (e.g., GAPDH or β-actin), and the percentage of remaining protein is plotted against the compound concentration.
Summary
This compound represents a novel approach to targeting the BCR-ABL oncoprotein by inducing its degradation. While its potency in causing degradation (DC50) in the initial report is in the micromolar range, the development of other SNIPER(ABL) molecules with different linkers and IAP ligands has demonstrated the potential for significantly improved degradation efficacy, with DC50 values reaching the nanomolar range. This highlights the modularity and potential for optimization of the SNIPER platform.
In contrast, traditional TKIs act by inhibiting the enzymatic function of BCR-ABL, with several second and third-generation inhibitors showing high potency in the low nanomolar range for inhibiting cell proliferation. The key advantage of a degradation-based approach lies in the potential to eliminate both the kinase and scaffolding functions of the BCR-ABL protein, which may lead to a more profound and lasting therapeutic response and could be a strategy to overcome some forms of TKI resistance. Further studies, including in vivo experiments and the development of more potent degraders, are necessary to fully elucidate the therapeutic potential of this compound and other BCR-ABL degraders in comparison to established TKIs.
References
A Head-to-Head Comparison of BCR-ABL PROTACs: SNIPER(ABL)-020 vs. The Field
The landscape of targeted cancer therapy is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate pathogenic proteins. For Chronic Myeloid Leukemia (CML), the oncogenic driver protein BCR-ABL has become a prime target for this degradation technology. This guide provides a detailed, data-driven comparison of various PROTACs designed to degrade BCR-ABL, with a special focus on SNIPER(ABL)-020, a member of the Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) family. We will objectively evaluate its performance against other prominent BCR-ABL degraders that recruit different E3 ligases, such as Von Hippel-Lindau (VHL) and Cereblon (CRBN).
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the cell's proteasome.[2] SNIPERs are a subclass of PROTACs that specifically recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase.[3][4]
Comparative Profiles of Leading BCR-ABL PROTACs
The development of BCR-ABL PROTACs has seen the exploration of various warheads, E3 ligase recruiters, and linker architectures. The most common warheads are based on clinically approved tyrosine kinase inhibitors (TKIs) like Dasatinib, Imatinib, and Bosutinib, or allosteric inhibitors.[2][5][6] The choice of E3 ligase—primarily IAP, VHL, or CRBN—significantly influences the degradation efficiency and cellular effects.[5][7]
This compound , for instance, conjugates the ABL inhibitor Dasatinib with Bestatin, a ligand for the IAP E3 ligase.[8] Its performance is benchmarked against other notable PROTACs such as the VHL-recruiting GMB-475 and SIAIS178, and the CRBN-recruiting DAS-6-2-2-6-CRBN.
Quantitative Performance Data
The efficacy of PROTACs is typically measured by their DC50 (the concentration required to degrade 50% of the target protein) and their IC50 or EC50 (the concentration required to inhibit 50% of cell growth or viability). The following tables summarize the performance of this compound and its key competitors based on published preclinical data.
| Table 1: Profile of Key BCR-ABL PROTACs | |||
| PROTAC Name | Warhead (BCR-ABL Ligand) | E3 Ligase Recruited | E3 Ligase Ligand |
| This compound | Dasatinib | IAP | Bestatin[8] |
| SNIPER(ABL)-39 | Dasatinib | IAP (cIAP1, XIAP) | LCL161 derivative[5][9] |
| GMB-475 | GNF-5 derivative (Allosteric) | VHL | (S,R,S)-AHPC derivative[5][10] |
| SIAIS178 | Dasatinib | VHL | (S,R,S)-AHPC derivative[5] |
| DAS-6-2-2-6-CRBN | Dasatinib | CRBN | Pomalidomide[5][11] |
| Table 2: Comparative In Vitro Efficacy of BCR-ABL PROTACs | |||
| PROTAC Name | Cell Line | DC50 (nM) | IC50 / EC50 (nM) |
| This compound | K562 | 100[12] | ~100 |
| SNIPER(ABL)-39 | K562 | ~10[5][9] | ~10[5] |
| GMB-475 | K562 | ~500[5] | ~1000[5] |
| SIAIS178 | K562 | 8.5[5] | 24[5] |
| DAS-6-2-2-6-CRBN | K562 | Not Reported | 4.4[11] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
| Table 3: Comparative In Vivo Efficacy of BCR-ABL PROTACs | |||
| PROTAC Name | Animal Model | Dosing Regimen | Reported Outcome |
| SIAIS178 | K562 Xenograft | Not specified | Dose-dependent efficacy and substantial tumor regression[5][13] |
| SIAIS056 (CRBN-based) | K562 Xenograft | Not specified | Significant tumor regression[14] |
| GMB-475 | Not specified | 5 mg/kg; i.p. every two days for 10 days | Improves CML in mice with BCR::ABL1 mutant[15] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation process of these PROTACs, the following diagrams illustrate the relevant biological pathways and experimental procedures.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Simplified BCR-ABL signaling pathway targeted by PROTACs.
Caption: Standard in vitro workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to evaluate BCR-ABL PROTACs.
Western Blotting for BCR-ABL Degradation
-
Objective: To quantify the reduction in BCR-ABL protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Human CML cell lines (e.g., K562) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). Cells are seeded in 6-well plates and allowed to adhere or stabilize. Subsequently, cells are treated with a dose-response range of the PROTAC (e.g., 1 nM to 10,000 nM) or a vehicle control (e.g., DMSO) for a specified duration (typically 6 to 24 hours).[12]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for ABL, phospho-STAT5, phospho-CrkL, and a loading control (e.g., GAPDH or β-actin).[9] Following washes, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ). BCR-ABL levels are normalized to the loading control, and the percentage of degradation relative to the vehicle-treated control is calculated to determine the DC50 value.[10]
-
Cell Viability Assay
-
Objective: To determine the effect of PROTAC-induced BCR-ABL degradation on the proliferation and viability of CML cells.
-
Methodology:
-
Cell Seeding: K562 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
PROTAC Treatment: Cells are treated with a serial dilution of the PROTAC compound. A vehicle-only control is included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours under standard cell culture conditions.
-
Viability Measurement: Cell viability is assessed using a commercially available kit, such as MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For MTT assays, the MTT reagent is added to each well and incubated, allowing viable cells to convert it into formazan crystals. The crystals are then dissolved, and the absorbance is read on a microplate reader.
-
For CellTiter-Glo®, the reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.
-
-
Data Analysis: The viability of treated cells is expressed as a percentage of the vehicle control. The IC50 or EC50 value is calculated by fitting the dose-response data to a nonlinear regression curve.[5]
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the PROTAC in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
Tumor Implantation: K562 cells are suspended in a suitable medium (e.g., PBS and Matrigel mixture) and injected subcutaneously into the flank of each mouse.[5]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The PROTAC is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a specific dosing schedule (e.g., daily or every other day).[15] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., Western blot to confirm BCR-ABL degradation in vivo).
-
Data Analysis: Tumor growth curves are plotted for each group to assess the anti-tumor activity. Statistical analyses are performed to determine the significance of the observed effects.[13]
-
Conclusion
The targeted degradation of BCR-ABL represents a promising therapeutic strategy for CML, potentially overcoming the resistance and persistence issues associated with traditional kinase inhibitors.[16] This comparison highlights the diversity and potency of the PROTACs developed to date.
-
This compound and the more potent SNIPER(ABL)-39 demonstrate that recruiting the IAP E3 ligase is a viable strategy for degrading BCR-ABL, with SNIPER(ABL)-39 showing particularly strong in vitro activity (DC50 ~10 nM).[5]
-
VHL-recruiting PROTACs, such as SIAIS178 , have shown exceptional potency in vitro (DC50 of 8.5 nM) and have demonstrated compelling in vivo efficacy with significant tumor regression.[5]
-
CRBN-based degraders like DAS-6-2-2-6-CRBN exhibit potent anti-proliferative effects (EC50 of 4.4 nM), indicating that Cereblon is also a highly effective E3 ligase for this target.[11]
While this compound is an effective degrader, head-to-head data suggests that optimized VHL and CRBN-based PROTACs, as well as next-generation IAP-based SNIPERs like SNIPER(ABL)-39, may offer superior potency. The ultimate clinical utility of these different PROTAC classes will depend on a combination of their degradation efficiency, ability to overcome TKI resistance mutations, pharmacokinetic properties, and overall safety profiles. The robust preclinical data for compounds like SIAIS178 warrants their continued investigation as novel treatments for CML.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 10. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of Sniper(abl)-020: A Comparative Guide Utilizing CRISPR-Based Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sniper(abl)-020, a specific and non-genetic IAP-dependent protein eraser (SNIPER), with alternative targeted protein degraders targeting the oncogenic BCR-ABL fusion protein. We present supporting experimental data, detailed protocols for validation, and conceptual frameworks for leveraging CRISPR technology to unequivocally demonstrate on-target effects.
Quantitative Comparison of BCR-ABL Degraders
The efficacy of targeted protein degraders is primarily quantified by their half-maximal degradation concentration (DC50) and the maximum extent of degradation (Dmax). The table below summarizes the reported DC50 values for this compound and a selection of alternative BCR-ABL degraders, including other SNIPERs and PROTACs that recruit different E3 ligases.
| Compound | Warhead | E3 Ligase Ligand | E3 Ligase Recruited | DC50 | Reference |
| This compound | Dasatinib | Bestatin | cIAP1 | Reported by vendors | [1][2] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | cIAP1 | 20 µM | [3] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | cIAP1 | 0.3 µM | [4][5] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | cIAP1 | 10 nM | [5] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | cIAP1 | 10 µM | [4] |
| SNIPER(ABL)-047 | HG-7-85-01 | MV-1 | cIAP1 | 2 µM | [4] |
| SIAIS178 (PROTAC) | Dasatinib | (S,R,S)-AHPC | VHL | 8.5 nM | |
| DAS-6-2-2-6-CRBN (PROTAC) | Dasatinib | Pomalidomide | CRBN | Not Reported (EC50 = 4.4 nM) |
Experimental Protocols
Accurate assessment of degrader efficacy relies on robust experimental methodologies. Below are detailed protocols for quantifying BCR-ABL protein degradation and for utilizing CRISPR-Cas9 to validate the on-target effects of this compound.
Protocol 1: Quantification of BCR-ABL Degradation by Western Blotting
This protocol outlines the steps for treating Chronic Myeloid Leukemia (CML) cells with a degrader and subsequently quantifying the levels of the BCR-ABL protein.
1. Cell Culture and Treatment:
- Culture a CML cell line expressing BCR-ABL (e.g., K562 cells) in appropriate media and conditions.
- Seed the cells at a suitable density in multi-well plates.
- Treat the cells with a dose-response range of this compound or the alternative degrader for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
- After treatment, harvest the cells by centrifugation.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
- Incubate the lysates on ice for 30 minutes with occasional vortexing.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
- Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for ABL (to detect both BCR-ABL and c-ABL) overnight at 4°C.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the BCR-ABL band intensity to a loading control protein (e.g., GAPDH, β-actin, or total protein stain) to correct for loading variations.
- Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
Protocol 2: CRISPR-Cas9 Mediated Knockout of ABL1 for Phenotypic Comparison
This protocol describes the use of CRISPR-Cas9 to generate a genetic knockout of the ABL1 gene, providing a benchmark for the biological consequences of complete target removal, which can then be compared to the effects of this compound.
1. gRNA Design and Synthesis:
- Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the ABL1 gene using a publicly available design tool.
- Synthesize the sgRNAs.
2. Ribonucleoprotein (RNP) Complex Formation:
- Incubate the synthesized sgRNAs with purified Cas9 nuclease to form RNP complexes.
3. Cell Transfection:
- Electroporate the CML cells with the pre-formed RNP complexes. Include a non-targeting sgRNA as a negative control.
4. Validation of Gene Editing:
- After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
- Perform a T7 Endonuclease I (T7E1) assay or Sanger sequencing of the targeted locus to confirm the presence of insertions and deletions (indels), indicating successful gene editing.
5. Functional Assays:
- Analyze the ABL1 knockout cell population for the same phenotypes that are assessed with this compound treatment (e.g., cell viability, apoptosis, downstream signaling).
- Compare the phenotypic outcomes of genetic knockout with those of pharmacological degradation to validate that the effects of this compound are on-target.
Mandatory Visualizations
To further elucidate the mechanisms and validation strategies, the following diagrams are provided.
Caption: Simplified BCR-ABL signaling pathway leading to cell proliferation and survival.
References
A Comparative Guide to SNIPER Compounds: Unveiling Degradation Efficiency
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the degradation efficiency of various Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) compounds. SNIPERs represent a promising class of targeted protein degraders that hijack the cellular ubiquitin-proteasome system to eliminate proteins of interest.
This guide provides a summary of quantitative data on the degradation efficiency of different SNIPERs, detailed experimental protocols for their evaluation, and visualizations of the key molecular processes and experimental workflows.
Quantitative Comparison of SNIPER Degradation Efficiency
The efficacy of SNIPER compounds is primarily evaluated by two key metrics: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The DC50 value represents the concentration of a SNIPER required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable. A lower DC50 and a higher Dmax are indicative of a more potent and efficacious degrader.
The following table summarizes the degradation efficiencies of several SNIPER compounds targeting various proteins, as reported in the scientific literature.
| SNIPER Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SNIPER(ABL)-013 | BCR-ABL | K562 | 20 μM | - | [1] |
| SNIPER(ABL)-019 | BCR-ABL | K562 | 0.3 μM | - | [1] |
| SNIPER(ABL)-024 | BCR-ABL | K562 | 5 μM | - | [1] |
| SNIPER(ABL)-033 | BCR-ABL | K562 | 0.3 μM | - | [1] |
| SNIPER(ABL)-044 | BCR-ABL | K562 | 10 μM | - | [1] |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | - | 0.097 μM (IC50) | - | [1] |
| SNIPER-19 | CDK4/6 | MM.1S | - | >77% at 0.1 μM | [2] |
| SNIPER-20 | CDK4/6 | MM.1S | - | >77% at 0.1 μM | [2] |
| SNIPER-7 | BRD4 | - | Optimal at 0.1 µM | - | [2] |
| SNIPER-8 | BRD4 | - | Optimal at 0.1 µM | - | [2] |
Note: The term IC50 is also used to denote the half-maximal inhibitory concentration, which in the context of protein degradation, is often analogous to DC50. The provided data is for comparative purposes and experimental conditions may vary between studies.
Signaling Pathway and Experimental Workflow
To understand how SNIPER compounds achieve targeted protein degradation, it is essential to visualize their mechanism of action and the typical workflow for their evaluation.
Caption: Mechanism of Action of SNIPER Compounds.
The experimental evaluation of SNIPER compounds typically follows a structured workflow to determine their efficacy and mechanism of action.
Caption: Experimental Workflow for SNIPER Evaluation.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in the evaluation of SNIPER compounds. The following are detailed methodologies for the key experiments involved in assessing their degradation efficiency.
Western Blotting for Protein Degradation Quantification
This protocol is used to quantify the levels of the target protein following treatment with a SNIPER compound.
a. Cell Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of the SNIPER compound for a specified duration.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the supernatant using a BCA (Bicinchoninic acid) assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane multiple times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In-Cell Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Transfect cells with a plasmid expressing a tagged version of the target protein (e.g., HA-tagged) and a plasmid for His-tagged ubiquitin.
-
Treat the transfected cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., with a buffer containing SDS) to disrupt protein-protein interactions.
-
Perform immunoprecipitation using an antibody against the tagged target protein (e.g., anti-HA antibody) to isolate the target protein and its ubiquitinated forms.
-
Wash the immunoprecipitates extensively.
-
Elute the proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains attached to the target protein.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the SNIPER compounds on the cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SNIPER compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the substrate into a detectable product.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
By following these standardized protocols and utilizing the provided comparative data and visualizations, researchers can effectively evaluate and compare the degradation efficiency of different SNIPER compounds, thereby accelerating the development of novel protein-degrading therapeutics.
References
A Head-to-Head Battle in CML Treatment: Is the Degrader Sniper(abl)-020 More Effective Than the Inhibitor Dasatinib Alone?
For researchers, scientists, and drug development professionals, the quest for more effective and durable cancer therapies is relentless. In the landscape of Chronic Myeloid Leukemia (CML), the focus has evolved from kinase inhibition to targeted protein degradation. This guide provides an in-depth comparison of a novel protein degrader, Sniper(abl)-020, and the established tyrosine kinase inhibitor, dasatinib, supported by preclinical experimental data.
Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions by blocking the activity of the oncogenic BCR-ABL protein, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation.[2] However, the emergence of drug resistance, often through mutations in the BCR-ABL kinase domain, remains a significant clinical challenge.
Enter this compound, a novel therapeutic agent that represents a paradigm shift from inhibition to degradation. This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that conjugates dasatinib with a ligand for the Inhibitor of Apoptosis Protein (IAP), an E3 ubiquitin ligase.[2][3][4] This unique design allows this compound to bring the BCR-ABL protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference in the mechanism of action between dasatinib and this compound is the key to understanding their potential differential efficacy.
Dasatinib acts as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain. This reversible binding blocks the phosphorylation of downstream substrates, effectively shutting down the signaling cascade that promotes leukemic cell growth and survival.
This compound , on the other hand, is designed to eliminate the BCR-ABL protein entirely. By hijacking the cell's own protein disposal machinery, it offers a potentially more profound and lasting effect than simple inhibition. This approach may also be effective against certain resistance mechanisms where the kinase is overexpressed.
Preclinical Efficacy: A Look at the Data
Direct comparative efficacy data for this compound versus dasatinib is limited. However, the foundational study by Shibata et al. (2017) in Cancer Science provides crucial insights into the potential of the SNIPER platform. While this compound, a conjugate of dasatinib and the IAP ligand bestatin, showed weak BCR-ABL degradation activity (DC50 > 100,000 nM), a more optimized version, SNIPER(ABL)-39 , which conjugates dasatinib with a more potent IAP ligand (LCL161 derivative), demonstrated significant activity.[5][6]
| Compound | ABL Inhibitor | IAP Ligand | BCR-ABL Degradation (DC50, nM) | Reference |
| This compound | Dasatinib | Bestatin | >100,000 | [5] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | 10 | [5][6] |
| Dasatinib | Dasatinib | N/A | No degradation | N/A |
Table 1: BCR-ABL Degradation Activity of Dasatinib-Based SNIPER Compounds. DC50 represents the concentration required to reduce BCR-ABL protein levels by 50%.
The potent degradation of BCR-ABL by SNIPER(ABL)-39 translated into effective inhibition of downstream signaling and cancer cell growth.
| Cell Line | Compound | Growth Inhibition (IC50, nM) | Reference |
| K562 (CML) | SNIPER(ABL)-39 | ~10 | [6] |
| KCL-22 (CML) | SNIPER(ABL)-39 | ~10 | [6] |
| KU812 (CML) | SNIPER(ABL)-39 | ~10 | [6] |
Table 2: Growth Inhibitory Effects of SNIPER(ABL)-39 on CML Cell Lines. IC50 represents the concentration required to inhibit cell growth by 50%.
Importantly, SNIPER(ABL)-39's activity was dependent on its ability to bind to BCR-ABL, as it did not affect the proliferation of cells expressing the dasatinib-resistant T315I mutant of BCR-ABL.[6] This highlights that while the degradation mechanism is novel, the initial target recognition is still governed by the warhead inhibitor.
Signaling Pathway Analysis
The degradation of BCR-ABL by SNIPER(ABL)-39 leads to the inhibition of downstream signaling pathways crucial for CML cell survival and proliferation, such as the phosphorylation of STAT5 and CrkL.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the evaluation of SNIPER(ABL) compounds.
Cell Lines and Culture
-
Cell Lines: K562, KCL-22, and KU812 (human CML cell lines expressing wild-type BCR-ABL).
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for Protein Degradation and Signaling
-
Objective: To assess the levels of BCR-ABL, phosphorylated STAT5 (p-STAT5), and phosphorylated CrkL (p-CrkL).
-
Protocol:
-
CML cells were treated with varying concentrations of the test compounds for a specified duration (e.g., 6 hours for degradation, 24 hours for signaling).
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for BCR-ABL, p-STAT5, STAT5, p-CrkL, CrkL, and a loading control (e.g., α-tubulin) overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
-
Objective: To determine the effect of the compounds on the proliferation of CML cells.
-
Protocol (WST-8 Assay):
-
Cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for 48 hours.
-
A WST-8 solution (e.g., Cell Counting Kit-8) was added to each well.
-
The plates were incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.
-
The IC50 values were calculated from the dose-response curves.
-
Conclusion and Future Perspectives
The available preclinical data suggests that the concept of targeted protein degradation using SNIPER technology holds significant promise for overcoming the limitations of kinase inhibition in CML. While this compound itself demonstrated weak degradation activity, the optimized dasatinib-based degrader, SNIPER(ABL)-39, showed potent degradation of BCR-ABL and effective inhibition of CML cell growth at nanomolar concentrations.
Further research is warranted to:
-
Conduct direct head-to-head preclinical studies comparing the efficacy and durability of response between optimized BCR-ABL degraders and dasatinib.
-
Evaluate the efficacy of these degraders against a broader panel of dasatinib-resistant BCR-ABL mutations.
-
Investigate the in vivo efficacy, pharmacokinetics, and safety profiles of lead degrader candidates in animal models of CML.
The development of potent and specific BCR-ABL degraders represents a promising frontier in the treatment of CML, with the potential to offer a more profound and lasting therapeutic benefit than existing tyrosine kinase inhibitors.
References
- 1. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 2. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. glpbio.com [glpbio.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sniper(abl)-020 vs. siRNA-Mediated Knockdown for Targeting BCR-ABL
For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies, the choice between promoting protein degradation and silencing gene expression is a critical one. This guide provides an in-depth comparison of two powerful technologies for downregulating the oncogenic BCR-ABL protein, a hallmark of chronic myeloid leukemia (CML): the PROTAC degrader Sniper(abl)-020 and siRNA-mediated knockdown.
This comparison guide delves into the mechanisms of action, efficacy, specificity, and potential off-target effects of each approach, supported by experimental data from published studies. We also provide detailed protocols for the key experiments used to quantify their effects.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and siRNA lies in the biological process they hijack to eliminate the target protein.
This compound , a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), is a type of Proteolysis Targeting Chimera (PROTAC). This heterobifunctional molecule is composed of three key parts: a ligand that binds to the target protein (in this case, the ABL kinase domain of BCR-ABL, using a Dasatinib warhead), a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, an IAP ligand, Bestatin). By bringing the BCR-ABL protein into close proximity with the E3 ligase, this compound triggers the ubiquitination of BCR-ABL, marking it for degradation by the cell's own proteasome. This process occurs at the post-translational level.
In contrast, siRNA-mediated knockdown operates at the post-transcriptional level. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that are complementary to a specific sequence within the target mRNA (in this case, the BCR-ABL mRNA). Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the complementary BCR-ABL mRNA, preventing its translation into the oncogenic protein.
dot
Caption: Mechanisms of Action for this compound and siRNA.
Quantitative Comparison of Efficacy
Direct comparative studies of this compound and siRNA for BCR-ABL knockdown in the same experimental setting are limited. However, data from separate studies provide insights into their respective potencies.
| Parameter | This compound (SNIPER(ABL)-39) | siRNA (anti-bcr-abl) |
| Target Level | Protein | mRNA |
| Effective Concentration | 10 nM (highly effective), 100 nM (maximal activity) | Varies by sequence and delivery method |
| Maximum Knockdown Reported | Not explicitly stated as a percentage in the provided context | Up to 87% mRNA reduction, up to 80% protein reduction[1] |
| Onset of Action | Can be rapid, protein degradation occurs within hours | Typically 24-72 hours to observe significant protein reduction |
| Duration of Effect | Can be long-lasting as long as the compound is present | Transient, duration depends on cell division and siRNA stability |
Specificity and Off-Target Effects
Both technologies aim for high specificity, but off-target effects are a consideration for each.
This compound: The specificity is determined by the warhead (Dasatinib) and the E3 ligase binder.
-
On-target effects of the warhead: Dasatinib itself is a multi-kinase inhibitor, which could lead to the degradation of other kinases it binds to, if a suitable ternary complex can be formed.
-
Off-target effects of the warhead: Dasatinib is known to have off-target effects, including impacting bone homeostasis.
-
E3 Ligase availability: The expression levels of the recruited E3 ligase (IAP) in the target cells can influence efficacy.
siRNA-mediated knockdown: Specificity is dictated by the complementarity of the siRNA sequence to the target mRNA.
-
Mismatched binding: Imperfect binding to other mRNAs can lead to their unintended degradation or translational repression (miRNA-like off-target effects).
-
Immune stimulation: Double-stranded RNA can trigger innate immune responses.
-
Saturation of the RNAi machinery: High concentrations of siRNA can saturate the endogenous RNAi pathway, affecting the processing of endogenous microRNAs.
Experimental Protocols
To assess the efficacy of this compound and siRNA-mediated knockdown, the following key experiments are typically performed.
Experimental Workflow
dot
Caption: A typical experimental workflow for comparing this compound and siRNA.
Detailed Methodology: Western Blot for BCR-ABL Protein Quantification
-
Cell Lysis:
-
Culture K562 cells (or other BCR-ABL positive cell line) to the desired density.
-
Treat cells with this compound, transfected with BCR-ABL siRNA, or a vehicle/scrambled siRNA control for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABL (which detects both c-ABL and BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control.
-
Detailed Methodology: RT-qPCR for BCR-ABL mRNA Quantification
-
RNA Extraction and cDNA Synthesis:
-
Treat and harvest cells as described in the Western Blot protocol.
-
Extract total RNA using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for BCR-ABL and a reference gene (e.g., GAPDH or ABL), and a SYBR Green or TaqMan probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for BCR-ABL and the reference gene in each sample.
-
Calculate the relative expression of BCR-ABL mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the control-treated samples.
-
Logical Relationships and Considerations
dot
Caption: Key considerations for choosing between this compound and siRNA.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown offer potent and specific means to downregulate the oncogenic BCR-ABL protein. The choice between these two technologies will depend on the specific research question or therapeutic goal.
-
This compound and other PROTACs represent a promising therapeutic modality that can catalytically eliminate the target protein, potentially overcoming resistance mechanisms associated with traditional inhibitors. Their action at the protein level can lead to a more rapid and profound downstream signaling impact. However, the development of effective and safe PROTACs requires careful optimization of the warhead, linker, and E3 ligase binder to ensure target engagement and minimize off-target effects.
-
siRNA-mediated knockdown is a well-established research tool that offers high specificity and the flexibility to target any gene of interest. It is particularly useful for validating the role of a specific gene in a biological process. For therapeutic applications, the main hurdles for siRNA remain in vivo delivery and the potential for off-target effects and immune stimulation.
Ultimately, a thorough understanding of the advantages and limitations of each approach, as outlined in this guide, will enable researchers and drug developers to make informed decisions in their quest to effectively target BCR-ABL and other disease-causing proteins.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Sniper(abl)-020
For researchers, scientists, and drug development professionals working with Sniper(abl)-020, a PROTAC (Proteolysis-targeting chimera) that induces the degradation of the BCR-ABL protein, stringent adherence to safety protocols is paramount.[1] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), operational plans, and disposal procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification/Recommendation |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are required. For tasks with a higher risk of splash, consider double-gloving. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles are mandatory to protect from splashes. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory | Fume Hood/Respirator | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. For situations outside a fume hood where aerosolization is possible, a respirator may be necessary based on a risk assessment. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receiving the shipment, inspect the package for any signs of damage. If the container is compromised, handle it within a chemical fume hood and wear appropriate PPE.
Storage: this compound should be stored under the following conditions to maintain its integrity:
-
Solid Form: Store at -20°C for up to one year or at -80°C for longer-term storage.[1]
-
In Solvent: Once dissolved, aliquot the solution and store it at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.[1]
Preparation of Solutions:
-
Ensure all work is performed in a chemical fume hood.
-
Wear all required PPE.
-
Use a calibrated balance to weigh the solid compound.
-
Slowly add the desired solvent (e.g., DMSO) to the solid to avoid splashing.[2]
-
Ensure the compound is fully dissolved before use in experiments.
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused solid this compound, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a waste pickup.
The logical relationship for the disposal of this compound is outlined in the diagram below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
